molecular formula C17H11NO5 B12378752 Cdk2-IN-15

Cdk2-IN-15

Cat. No.: B12378752
M. Wt: 309.27 g/mol
InChI Key: IDSUOWSRHKZENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk2-IN-15 is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

15-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one

InChI

InChI=1S/C17H11NO5/c1-21-15-8-4-10-13-9(17(20)18-10)5-12-16(23-6-22-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,18,20)

InChI Key

IDSUOWSRHKZENY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated by a compensatory upregulation of CDK2 activity.

This document provides a comprehensive technical overview of the preclinical data for INX-315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1][2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest, promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in breast cancer models, both as a monotherapy and in combination, suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]

Quantitative Data Presentation

The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2, leading to robust cellular and in vivo activity in targeted cancer models.

Table 1: In Vitro Kinase Selectivity Profile of INX-315

This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs, particularly CDK1.

Kinase ComplexBiochemical IC50 (nM)Fold vs. CDK2/EIntracellular NanoBRET IC50 (nM)Fold vs. CDK2/E
CDK2/Cyclin E1 0.6 1 2.3 1
CDK2/Cyclin A22.4471.331
CDK1/Cyclin B13050374163
CDK4/Cyclin D1133222Not DeterminedN/A
CDK6/Cyclin D3338563Not DeterminedN/A
CDK9/Cyclin T17312229501283
Data sourced from Incyclix Bio presentations and related publications.[4][5]
Table 2: Cellular Activity of INX-315 in Cancer Cell Lines

The antiproliferative effects of INX-315 were evaluated across various cancer cell lines, demonstrating potent activity in models characterized by CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.

Cell LineCancer TypeKey FeatureProliferation IC50 (nM)
OVCAR3OvarianCCNE1-amplifiedLow Nanomolar
MKN1GastricCCNE1-amplifiedLow Nanomolar
MCF7-Palbo-RBreastPalbociclib Resistant113 (in combination with 1 µM Palbociclib)
T47D-Abe-RBreastAbemaciclib ResistantLow Nanomolar
Hs68FibroblastNormal (Non-cancerous)1430
Data indicates high sensitivity in cancer cells dependent on CDK2, while normal cells are largely unaffected.[4][6]
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX) and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.

ModelCancer TypeTreatment and DoseDurationOutcome
OVCAR3 CDXOvarian200 mg/kg, QD42 days89% Tumor Growth Inhibition (TGI)
OVCAR3 CDXOvarian100 mg/kg, BID42 daysTumor Stasis
GA0103 PDXGastric100 mg/kg, BID56 daysTumor Stasis
OV5398 PDXOvarianNot SpecifiedNot SpecifiedTumor Stasis/Regression
QD: once daily; BID: twice daily. All treatments were well-tolerated with no significant body weight loss reported.[4][6]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of INX-315.

Biochemical Kinase Assays
  • Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified kinase complexes.

  • Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn).[3][4] The assays were conducted in a 12-point dose-response format. The concentration of ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive binding assessment.[4]

Intracellular Target Engagement Assay
  • Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live cellular environment.

  • Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the compound's cell permeability and target engagement potency.[4]

Cell Proliferation and Viability Assays
  • Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.

  • Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]

Cell Cycle Analysis
  • Objective: To determine the effect of INX-315 on cell cycle progression.

  • Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4] To assess DNA synthesis, cells were pulsed with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was analyzed by flow cytometry.[4]

Western Blotting
  • Objective: To confirm target engagement and downstream pathway modulation by measuring protein expression and phosphorylation status.

  • Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins such as phosphorylated Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence.

Senescence-Associated β-Galactosidase Assay
  • Objective: To detect the induction of a therapy-induced senescence phenotype.

  • Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue color, indicating β-galactosidase activity, is a characteristic marker of senescent cells.[7]

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.

  • Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were established by implanting human tumor fragments or cells into immunodeficient mice.[2][8] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice weekly to assess efficacy and tolerability, respectively.[4]

Signaling Pathways and Experimental Workflows

Visualizations of the mechanism of action and evaluation process for INX-315.

G1_S_Transition Canonical G1/S Cell Cycle Progression cluster_0 G1 Phase cluster_1 G1/S Transition GF Growth Factors CycD_CDK46 Cyclin D CDK4/6 GF->CycD_CDK46 pRb_E2F pRb-E2F (Inactive Complex) CycD_CDK46->pRb_E2F Phosphorylates Rb_E2F pRb(P) + E2F (Active) pRb_E2F->Rb_E2F CycE_CDK2 Cyclin E CDK2 Rb_E2F->CycE_CDK2 Upregulates Cyclin E hyper_pRb pRb(P)(P) (Hyper-phosphorylated) CycE_CDK2->hyper_pRb Hyper-phosphorylates Rb S_Phase S-Phase Entry (DNA Replication) hyper_pRb->S_Phase

Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.

INX315_MOA_CCNE1 Mechanism of INX-315 in CCNE1-Amplified Cancer CCNE1 CCNE1 Gene Amplification CycE_CDK2 Hyperactive Cyclin E-CDK2 CCNE1->CycE_CDK2 pRb Rb Phosphorylation CycE_CDK2->pRb G1_Arrest G1 Cell Cycle Arrest CycE_CDK2->G1_Arrest Inhibition leads to S_Phase Uncontrolled S-Phase Entry pRb->S_Phase INX315 INX-315 INX315->CycE_CDK2 INHIBITS Senescence Therapy-Induced Senescence G1_Arrest->Senescence

Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.

INX315_MOA_CDK46iR Mechanism of INX-315 in CDK4/6i Resistance CDK46 CDK4/6 pRb Rb Phosphorylation CDK46->pRb Blocked CDK46i CDK4/6 Inhibitor (e.g., Palbociclib) CDK46i->CDK46 INHIBITS Proliferation Cell Proliferation pRb->Proliferation CCNE1 CCNE1 Amplification (Resistance Mechanism) CDK2 Compensatory CDK2 Activity CCNE1->CDK2 Upregulates CDK2->pRb Bypasses Blockade INX315 INX-315 INX315->CDK2 INHIBITS

Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.

Workflow General Preclinical Evaluation Workflow for a CDK2 Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assays (Potency & Selectivity) cellular Cellular Assays (Target Engagement, Proliferation, Cell Cycle) biochem->cellular moa Mechanism of Action (Western Blot, Senescence) cellular->moa pk Pharmacokinetics (ADME) moa->pk efficacy Xenograft Efficacy Models (TGI, Tolerability) pk->efficacy pd Pharmacodynamics (Target Modulation in Tumors) efficacy->pd candidate Clinical Candidate Nomination pd->candidate

Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.

References

Target Validation of Cdk2-IN-15 (INX-315) in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Cdk2-IN-15, also known as INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in various cancer cell lines. This document outlines the inhibitor's biochemical and cellular activity, details the experimental protocols for its validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to CDK2 as a Cancer Target

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is tightly controlled by binding to regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1][2][3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes Cyclin E1), is a common feature in several cancers, including certain types of ovarian, breast, and gastric cancers.[1] This aberrant CDK2 activation leads to uncontrolled cell proliferation and tumor growth, making it a compelling target for cancer therapy.[1][2] this compound (INX-315) has emerged as a selective inhibitor of CDK2, offering a promising therapeutic strategy for these malignancies.[1]

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of INX-315, providing key quantitative metrics for its potency and selectivity.

Table 1: Biochemical Activity of INX-315 Against a Panel of Cyclin-Dependent Kinases
Kinase TargetIC50 (nmol/L)
CDK2/Cyclin E14
CDK2/Cyclin A1<4
CDK1/Cyclin B1>200
CDK4/Cyclin D1>1000
CDK6/Cyclin D3>1000
CDK9/Cyclin T1>1000
Data from Nanosyn biochemical assay.[1]
Table 2: Cellular Activity of INX-315 in Various Cancer Cell Lines
Cell LineCancer TypeCCNE1 StatusIC50 (nmol/L)
OVCAR-3Ovarian CancerAmplified125
MKN1Gastric CancerAmplifiedNot specified
Hs68Benign Human FibroblastNot Applicable>1000
MCF7Breast Cancer (p53 wild-type)Not specifiedNot specified
T47DBreast CancerNot specifiedNot specified
Data from CellTiter-Glo® viability assay after 6 days of treatment.[1]
Table 3: Intracellular Target Engagement of INX-315
TargetIntracellular IC50 (nmol/L)
CDK2/Cyclin E12.3
CDK1/Cyclin B1374
CDK9/Cyclin T12950
Data from NanoBRET™ live-cell target engagement assays.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of INX-315 are provided below.

Biochemical Kinase Activity Assay (Nanosyn Assay)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant CDK enzymes and their respective cyclin partners.

  • ATP

  • Substrate peptide

  • INX-315

  • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of INX-315 in assay buffer.

  • In a 384-well plate, add the CDK/cyclin complex, the substrate peptide, and the INX-315 dilution (or vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • INX-315

  • CellTiter-Glo® Reagent (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of INX-315 (or vehicle control) and incubate for the desired duration (e.g., 6 days).[1]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of CDK2 inhibition on signaling pathways.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-Cyclin E)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with INX-315 or vehicle for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the target validation of this compound.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition by this compound GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Induces Transcription pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates pRb S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Promotes Cdk2_IN_15 This compound (INX-315) Cdk2_IN_15->CyclinE_CDK2 Inhibits

Caption: Cdk2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Validation Target Validation Kinase_Assay In vitro Kinase Assay (e.g., Nanosyn) IC50_Biochem Determine Biochemical IC50 and Kinase Selectivity Kinase_Assay->IC50_Biochem Validation_Conclusion Validate CDK2 as a Target for this compound IC50_Biochem->Validation_Conclusion Cell_Culture Culture Cancer Cell Lines (CCNE1 amplified vs. normal) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (pRb, Cyclin E, etc.) Treatment->Western_Blot Target_Engagement Target Engagement Assay (e.g., NanoBRET) Treatment->Target_Engagement IC50_Cellular Determine Cellular IC50 and On-Target Effects Viability_Assay->IC50_Cellular Western_Blot->IC50_Cellular Target_Engagement->IC50_Cellular IC50_Cellular->Validation_Conclusion

Caption: Experimental Workflow for Cdk2 Inhibitor Validation.

References

The Dual Faces of Cdk2: An In-depth Technical Guide to Cdk2/cyclin E and Cdk2/cyclin A Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical serine/threonine kinase that, in partnership with its regulatory cyclin subunits, orchestrates key transitions within the eukaryotic cell cycle. This technical guide provides a comprehensive examination of the biological functions of two pivotal Cdk2 complexes: Cdk2/cyclin E and Cdk2/cyclin A. We delve into their distinct and overlapping roles in cell cycle progression, DNA replication, and tumorigenesis. This document presents quantitative data on their kinase activity and cellular abundance, detailed protocols for essential experimental analyses, and visual representations of their signaling pathways to serve as a vital resource for researchers and professionals in drug development.

Introduction

The precise regulation of the cell cycle is fundamental to organismal development and tissue homeostasis. Cyclin-dependent kinases (CDKs) and their activating partners, the cyclins, form the central engine that drives the cell through its various phases.[1][2] Among these, Cdk2 plays a crucial, albeit context-dependent, role. Its activity is exquisitely timed through its association with different cyclins, primarily cyclin E and cyclin A. The Cdk2/cyclin E complex is a key regulator of the G1-to-S phase transition, a point of no return for cell division.[3][4] Subsequently, as cyclin E levels wane, Cdk2 partners with cyclin A to govern progression through S phase and the transition into G2.[5]

Dysregulation of these complexes is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[5][6] Consequently, Cdk2 and its associated cyclins have emerged as prominent targets for anti-cancer drug development.[7] This guide aims to provide a detailed technical overview of the Cdk2/cyclin E and Cdk2/cyclin A complexes, equipping researchers with the foundational knowledge and practical methodologies to further investigate their functions and therapeutic potential.

Biological Functions and Substrate Specificity

Cdk2/cyclin E: The Gatekeeper of S Phase

The Cdk2/cyclin E complex is instrumental in committing a cell to DNA replication. Its activity peaks at the G1/S boundary, where it phosphorylates a multitude of substrates to initiate the events of S phase.[4][8]

Key Functions:

  • Restriction Point Transition: Cdk2/cyclin E contributes to the hyperphosphorylation of the Retinoblastoma protein (pRb) and related pocket proteins (p107, p130). This phosphorylation disrupts their interaction with the E2F family of transcription factors, leading to the expression of genes required for S phase entry, including cyclin A.[3][6]

  • Initiation of DNA Replication: The complex directly phosphorylates components of the pre-replication complex (pre-RC), such as CDC6, promoting the loading of the minichromosome maintenance (MCM) complex onto DNA origins.[8]

  • Centrosome Duplication: Cdk2/cyclin E is also implicated in the initiation of centrosome duplication, a crucial event for the formation of the mitotic spindle.[9]

  • Histone Biosynthesis: It phosphorylates NPAT, a coactivator of histone gene transcription, to ensure a sufficient supply of histones for newly synthesized DNA.[9]

Cdk2/cyclin A: The S Phase Conductor

Following the rise of cyclin A levels in late G1 and S phase, Cdk2 switches its binding partner from cyclin E to cyclin A. The Cdk2/cyclin A complex then takes over to ensure the orderly progression and completion of DNA synthesis.[5][10]

Key Functions:

  • S Phase Progression: Cdk2/cyclin A continues the phosphorylation of substrates initiated by Cdk2/cyclin E, and also targets new proteins to promote the elongation phase of DNA replication.[5]

  • Prevention of Re-replication: By phosphorylating components of the pre-RC, such as CDC6 and MCM proteins, Cdk2/cyclin A prevents the re-assembly of pre-RCs on replicated DNA, thus ensuring that the genome is replicated only once per cell cycle.

  • G2/M Transition: Cdk2/cyclin A activity persists into the G2 phase, where it contributes to the activation of the Cdk1/cyclin B complex, the master regulator of mitosis.[10]

Substrate Recognition

The substrate specificity of Cdk2 is primarily determined by its associated cyclin. Both cyclin E and cyclin A contain a hydrophobic patch that recognizes a consensus sequence on their substrates, often an "RXL" (Arg-X-Leu) or "Cy" motif, which is distinct from the phosphorylation site itself.[2][11] This docking interaction increases the local concentration of the substrate for the Cdk2 active site. The minimal phosphorylation consensus sequence for CDKs is S/T-P, where S/T is the serine or threonine to be phosphorylated and P is a proline residue.[11]

Quantitative Data

The following tables summarize available quantitative data regarding the kinase activity and cellular concentrations of Cdk2 and its cyclin partners. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and substrate used.

Kinase Activity Parameters
ComplexSubstrateKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)Cell System/ConditionsReference(s)
Cdk2/cyclin AHistone H1 peptide2831211.14Recombinant human proteins[12]
Cdk2/cyclin AATP233.90.17Recombinant human proteins[13]
Cdk2/cyclin EPeptide4.6--Recombinant human proteins[14]
Cdk2/cyclin EATP3.6--Recombinant human proteins[14]

Note: Data for kcat and kcat/Km for Cdk2/cyclin E with specific peptide substrates are not as readily available in a consolidated format.

Cellular Concentrations
ProteinCell LineConcentration (molecules/cell)MethodReference(s)
Cdk2HeLa~1.5 x 10⁶Quantitative Western Blotting[1]
Cyclin E1HeLa~1.2 x 10⁵ (G1 peak)Quantitative Western Blotting[1]
Cyclin A2HeLa~1.8 x 10⁵ (G2 peak)Quantitative Western Blotting[1]

Signaling Pathways

The activities of Cdk2/cyclin E and Cdk2/cyclin A are tightly integrated into the broader cell cycle control network. Their activation is dependent on upstream signals, and their downstream phosphorylation events trigger a cascade of events leading to cell cycle progression.

Cdk2/cyclin E and Cdk2/cyclin A Activation and Regulation

Cdk2_Activation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D/Cdk4,6 Mitogens->CyclinD_Cdk46 Activates pRb pRb CyclinD_Cdk46->pRb Phosphorylates (inactivates) p21_p27 p21/p27 (CKIs) CyclinD_Cdk46->p21_p27 Sequesters E2F E2F pRb->E2F Inhibits CyclinE_gene Cyclin E Gene Transcription E2F->CyclinE_gene Activates CyclinA_gene Cyclin A Gene Transcription E2F->CyclinA_gene Activates CyclinE Cyclin E CyclinE_gene->CyclinE Cdk2_CyclinE Cdk2/Cyclin E (Inactive) CyclinE->Cdk2_CyclinE Cdk2 Cdk2 Cdk2->Cdk2_CyclinE Cdk2_CyclinA Cdk2/Cyclin A (Inactive) Cdk2->Cdk2_CyclinA Active_Cdk2_CyclinE Active Cdk2/Cyclin E Cdk2_CyclinE->Active_Cdk2_CyclinE Phosphorylation by CAK CAK CAK (Cdk7/Cyclin H) CAK->Cdk2_CyclinE CAK->Cdk2_CyclinA Active_Cdk2_CyclinE->pRb Hyperphosphorylates (inactivates) p21_p27->Cdk2_CyclinE Inhibits p21_p27->Cdk2_CyclinA Inhibits CyclinA Cyclin A CyclinA_gene->CyclinA CyclinA->Cdk2_CyclinA Active_Cdk2_CyclinA Active Cdk2/Cyclin A Cdk2_CyclinA->Active_Cdk2_CyclinA Phosphorylation by CAK SCF_Fbxw7 SCF-Fbxw7 (Ubiquitin Ligase) SCF_Fbxw7->CyclinE Degradation APC_Cdh1 APC/Cdh1 (Ubiquitin Ligase) APC_Cdh1->CyclinA Degradation Cdk2_Downstream Active_Cdk2_CyclinE Active Cdk2/Cyclin E pRb pRb Phosphorylation Active_Cdk2_CyclinE->pRb PreRC pre-RC Component Phosphorylation (e.g., CDC6) Active_Cdk2_CyclinE->PreRC Centrosome Centrosome Duplication Active_Cdk2_CyclinE->Centrosome Histone Histone Gene Transcription Active_Cdk2_CyclinE->Histone Active_Cdk2_CyclinA Active Cdk2/Cyclin A Replication_Elongation DNA Replication Elongation Active_Cdk2_CyclinA->Replication_Elongation Re_replication_Block Block of Re-replication Active_Cdk2_CyclinA->Re_replication_Block G2M_Transition G2/M Transition Active_Cdk2_CyclinA->G2M_Transition G1S_Transition G1/S Transition pRb->G1S_Transition PreRC->G1S_Transition Centrosome->G1S_Transition Histone->G1S_Transition S_Phase S Phase Progression G1S_Transition->S_Phase Replication_Elongation->S_Phase Re_replication_Block->S_Phase Kinase_Assay_Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (anti-cyclin E or A) Lysis->IP Wash1 Wash Beads (Lysis & Kinase Buffer) IP->Wash1 Kinase_Reaction Kinase Reaction (Substrate, [γ-³²P]ATP) Wash1->Kinase_Reaction Incubate Incubate at 30°C Kinase_Reaction->Incubate Stop_Spot Stop Reaction & Spot on P81 Paper Incubate->Stop_Spot Wash2 Wash P81 Paper Stop_Spot->Wash2 Quantify Scintillation Counting Wash2->Quantify End End: Data Analysis Quantify->End

References

Cdk2 inhibition as a strategy to overcome CDK4/6 inhibitor resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant challenge remains in the form of acquired resistance, which develops in nearly all patients.[1] A growing body of evidence points to the activation of the Cyclin E-Cdk2 axis as a primary mechanism of this resistance. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and clinical evidence, and key experimental methodologies supporting the inhibition of Cdk2 as a promising strategy to overcome resistance to CDK4/6 inhibitors.

The Molecular Basis of CDK4/6 Inhibitor Resistance: The Rise of Cdk2

CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression from the G1 to the S phase.[2] Resistance to these inhibitors can occur through various mechanisms, including the loss of Rb and the amplification of CDK6 or cyclin D. However, a frequently observed bypass mechanism involves the upregulation of Cyclin E, which forms a complex with Cdk2 to directly phosphorylate Rb, thus reactivating the cell cycle independent of CDK4/6 activity.[1][3][4] This positions Cdk2 as a critical node of resistance and a prime therapeutic target.

The Rb-E2F Pathway and Cdk2-Mediated Escape

The core of G1/S phase transition is governed by the phosphorylation of Rb by Cyclin D-CDK4/6 complexes. Phosphorylated Rb releases E2F, which then activates the transcription of genes necessary for S-phase entry, including Cyclin E. In the presence of CDK4/6 inhibitors, this initial phosphorylation is blocked. However, in resistant cells, amplified Cyclin E binds to Cdk2, and this complex can phosphorylate Rb, creating a positive feedback loop that renders the cell insensitive to CDK4/6 inhibition.

CDK46_Resistance_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Entry cluster_Resistance_Pathway Resistance Mechanism CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F p Rb Rb E2F E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E-Cdk2 S_Phase_Genes->CyclinE_CDK2 activates CyclinE_CDK2->Rb_E2F p (bypass) CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CyclinD_CDK46

Figure 1: Cdk2-mediated bypass of CDK4/6 inhibition.
The Role of c-Myc in Senescence Evasion

Recent studies have also implicated the transcription factor c-Myc in CDK4/6 inhibitor resistance. Overexpression of c-Myc is observed in resistant cells.[3] Cdk2 can phosphorylate c-Myc, which in turn suppresses the expression of genes involved in cellular senescence, such as p21 and p16.[3] By inhibiting Cdk2, the pro-senescence activity of c-Myc can be unleashed, providing another mechanism by which Cdk2 inhibition can overcome resistance.[3][5]

Preclinical Evidence for Cdk2 Inhibition

A substantial body of preclinical research has demonstrated the efficacy of targeting Cdk2 in CDK4/6 inhibitor-resistant breast cancer models.

In Vitro Studies

The generation of CDK4/6 inhibitor-resistant cell lines, such as palbociclib-resistant MCF7 (MCF7-PR) and T47D (T47D-PR) cells, has been instrumental in these investigations. These resistant cell lines exhibit significantly higher half-maximal inhibitory concentrations (IC50) for CDK4/6 inhibitors compared to their parental counterparts.[1]

Cell LineParental IC50 (Palbociclib, µM)Resistant IC50 (Palbociclib, µM)Fold IncreaseReference
MCF70.757.15~9.5[1]
T47D0.263.37~13.0[1]

Table 1: IC50 Values of Palbociclib in Sensitive and Resistant Breast Cancer Cell Lines.

Inhibition of Cdk2, either through siRNA or small molecule inhibitors, has been shown to synergistically suppress the proliferation of these resistant cells when combined with a CDK4/6 inhibitor.[1] For instance, the combination of Cdk2 siRNA and palbociclib demonstrated a significant anti-proliferative effect in MCF7-PR cells.[6]

In Vivo Xenograft Models

The synergistic effect of combined Cdk2 and CDK4/6 inhibition has been validated in vivo using xenograft models. In a study utilizing an MCF7-PR xenograft mouse model, the combination of Cdk2 siRNA and palbociclib resulted in significant tumor regression compared to either treatment alone.[1]

Treatment GroupTumor Growth Inhibition (%)p-value (vs. Palbociclib alone)Reference
Control siRNA--[1]
Palbociclib--[1]
Cdk2 siRNA--[1]
Cdk2 siRNA + PalbociclibSignificant Regression0.035[1]

Table 2: In Vivo Efficacy of Combined Cdk2 and CDK4/6 Inhibition in a Palbociclib-Resistant Xenograft Model.

Clinical Landscape of Cdk2 Inhibitors

The promising preclinical data has spurred the development of selective Cdk2 inhibitors, with several now in early-phase clinical trials for patients with advanced solid tumors, including HR+/HER2- breast cancer that has progressed on CDK4/6 inhibitors.

CompoundTargetPhaseKey Findings in HR+/HER2- Breast Cancer (post-CDK4/6i)Reference
PF-07104091 Cdk2Phase 1/2Monotherapy showed a 18.8% partial response rate and a 61.5% disease control rate.[7][8]
BLU-222 Cdk2Phase 1/2Monotherapy demonstrated one partial response. Combination with ribociclib and fulvestrant was well-tolerated with early signs of clinical activity.[9][10]
BG-68501 Cdk2Phase 1a/bMonotherapy resulted in a 5.4% overall response rate and a 45.9% disease control rate in heavily pretreated patients.[2][3][11][12]

Table 3: Overview of Cdk2 Inhibitors in Clinical Development.

These early clinical results are encouraging, demonstrating that Cdk2 inhibition is a viable and active therapeutic strategy in a heavily pretreated patient population with limited options.

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for advancing research in this field. Below are detailed protocols for key experiments cited in the literature.

Generation of Palbociclib-Resistant Cell Lines

Resistant_Cell_Line_Workflow Start Start with parental MCF7 or T47D cells Initial_Exposure Culture in media with IC50 concentration of palbociclib Start->Initial_Exposure Gradual_Increase Gradually increase palbociclib concentration over 7-9 months Initial_Exposure->Gradual_Increase Resistance_Confirmation Confirm resistance via IC50 determination (MTT assay) Gradual_Increase->Resistance_Confirmation Resistant_Cells Palbociclib-Resistant (MCF7-PR, T47D-PR) cells Resistance_Confirmation->Resistant_Cells

Figure 2: Workflow for generating palbociclib-resistant cell lines.

Protocol:

  • Culture parental HR-positive breast cancer cell lines (e.g., MCF7, T47D) in standard growth medium.[13]

  • Initiate treatment by adding palbociclib to the culture medium at the respective IC50 concentration for each cell line (e.g., 750 nM for MCF7, 250 nM for T47D).[13]

  • Continuously culture the cells in the presence of palbociclib, gradually increasing the drug concentration over a period of 7-9 months.[13][14]

  • Periodically assess cell viability and proliferation to monitor the development of resistance.

  • Once cells can proliferate steadily at a high concentration of palbociclib (e.g., 1 µM), confirm resistance by performing a dose-response curve and calculating the new IC50 value using an MTT or similar cell viability assay.[1]

  • Maintain the established resistant cell lines in culture medium containing a maintenance dose of palbociclib (e.g., 1 µM).[14]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Protocol:

  • Seed cells in a multi-well plate and treat as required for the experiment.

  • Wash the cells twice with phosphate-buffered saline (PBS).[5]

  • Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[5]

  • Wash the cells three times with PBS.[5]

  • Prepare the SA-β-gal staining solution containing 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[5][15]

  • Add the staining solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.[5]

  • Wash the cells with PBS and visualize using a bright-field microscope.

  • Quantify the percentage of blue-stained (senescent) cells.

Western Blotting for Cell Cycle Proteins

Protocol:

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb (Ser807/811), Cyclin E, Cdk2, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Cyclin E-Cdk2 Interaction

Protocol:

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.[17]

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with a primary antibody against either Cyclin E or Cdk2, or an isotype control antibody, overnight at 4°C with gentle rotation.[17]

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three to five times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against both Cyclin E and Cdk2 to confirm their interaction.

Conclusion and Future Directions

The inhibition of Cdk2 has emerged as a scientifically robust and clinically validated strategy to overcome acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. The strong preclinical rationale, coupled with encouraging early clinical data, provides a solid foundation for the continued development of selective Cdk2 inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach, optimizing combination strategies, and exploring the role of Cdk2 inhibition in other tumor types where CDK4/6 inhibitor resistance is a clinical challenge. The detailed methodologies provided in this guide are intended to facilitate further research and drug development efforts in this promising area of oncology.

References

Methodological & Application

Application Notes and Protocols for Cdk2-IN-15 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro kinase assay of Cdk2 inhibitors, with a focus on compounds structurally related to Cdk2-IN-15. The provided methodologies and data will enable researchers to effectively screen and characterize the potency and selectivity of novel Cdk2 inhibitors.

Introduction to Cdk2 as a Therapeutic Target

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Cdk2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate a variety of substrates to promote DNA replication and cell cycle advancement.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for the development of anti-cancer therapeutics.[2][3] Inhibitors of Cdk2, such as this compound and its more potent successor INX-315, are valuable tools for studying Cdk2 biology and have potential as therapeutic agents.

Data Presentation: Inhibitory Potency of a Cdk2 Inhibitor

The inhibitory activity of Cdk2 inhibitors is typically determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the biochemical IC50 values for INX-315, a potent and selective Cdk2 inhibitor, against various Cdk-Cyclin complexes. This data is representative of the type of information generated from the protocols described below.

Kinase ComplexIC50 (nM)
Cdk2/Cyclin E10.6 ± 0.1
Cdk2/Cyclin A20.5 ± 0.1
Cdk1/Cyclin B130 ± 5
Cdk4/Cyclin D1>1000
Cdk6/Cyclin D3>1000
Cdk9/Cyclin T12950

Data for INX-315, a close analog and successor to this compound, is presented as a representative example of a potent Cdk2 inhibitor.[4]

Experimental Protocols

Several commercially available assay platforms are suitable for performing in vitro Cdk2 kinase assays. These assays typically measure the consumption of ATP or the generation of ADP, which is directly proportional to the kinase activity. Below are detailed protocols for three commonly used non-radioactive, luminescence-based kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution or 5% DMSO for the control.

  • Add 2 µL of the Cdk2/Cyclin enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per well.[5]

  • Prepare a substrate/ATP mix in kinase buffer. The final concentration of Histone H1 is typically 0.1 µg/µL and ATP is at or near its Km for Cdk2.[5]

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Add 5 µL of ADP-Glo™ Reagent to each well, which will deplete the unconsumed ATP.

  • Incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.[5]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay

This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound or other test compounds

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit

  • Assay Dilution Buffer: 25 mM β-glycerophosphate, 20 mM MOPS, pH 7.0, 5 mM EGTA, 1 mM DTT, 1 mM NaVO3[6]

  • 96-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in the assay dilution buffer.

  • Add the test compounds to the wells of a 96-well plate.

  • Add the Cdk2/Cyclin enzyme (e.g., 125 ng/well for Cdk2/Cyclin E or 250 ng/well for Cdk2/Cyclin A) and substrate (e.g., 2.5 mg/mL Histone H1) to each well.[6]

  • Initiate the reaction by adding ATP to a final concentration of 100 µM.[6]

  • Incubate the reaction at room temperature for 20 minutes.[6]

  • Add a volume of Kinase-Glo® Plus reagent equal to the volume of the kinase reaction in each well.

  • Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

Cdk2 Signaling Pathway in Cell Cycle Progression

Cdk2_Signaling_Pathway cluster_upstream Upstream Signals cluster_g1 G1 Phase cluster_s_phase G1/S Transition & S Phase Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D PI3K/AKT Pathway PI3K/AKT Pathway PI3K/AKT Pathway->Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Rb Rb Cdk4/6->Rb P E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E transcription Cdk2 Cdk2 E2F->Cdk2 transcription Cyclin A Cyclin A E2F->Cyclin A transcription p21/p27 p21/p27 p21/p27->Cdk2 Cyclin E->Cdk2 Cdk2->Rb P (hyper) DNA Replication DNA Replication Cdk2->DNA Replication Cyclin A->Cdk2 This compound This compound This compound->Cdk2

Caption: Cdk2 signaling pathway in cell cycle control.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Dispense Inhibitor/Control to Assay Plate A->B C 3. Add Enzyme Solution B->C D 4. Initiate Reaction with Substrate/ATP Mix C->D E 5. Incubate at Room Temperature D->E F 6. Add Detection Reagent (e.g., ADP-Glo™ or Kinase-Glo®) E->F G 7. Incubate for Signal Development F->G H 8. Measure Luminescence G->H I 9. Data Analysis (IC50 Determination) H->I

Caption: General workflow for an in vitro kinase assay.

References

Application Notes and Protocols for Cdk2-IN-15: A Representative Cyclin-Dependent Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for anticancer drug development.[1][2] Overexpression or aberrant activation of CDK2 is implicated in the uncontrolled proliferation of cancer cells.[3] This document provides detailed application notes and protocols for the experimental use of a representative potent and selective CDK2 inhibitor, herein referred to as Cdk2-IN-15. While specific data for a compound with the exact name "this compound" is not widely available in published literature, the information presented is a composite guide based on the properties of well-characterized, selective CDK2 inhibitors.

Physicochemical Properties, Solubility, and Stability

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following tables summarize the solubility and stability information based on data for similar small molecule kinase inhibitors.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLSonication may be required to achieve complete dissolution.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
EthanolLimitedSolubility in ethanol is generally lower than in DMSO. Prepare fresh solutions and use promptly.
Aqueous Buffers (e.g., PBS)LowDirect dissolution in aqueous buffers is not recommended. Dilute high-concentration DMSO stock solutions into the final aqueous medium.

Table 2: Stability and Storage of this compound

FormStorage TemperatureLight SensitivityStability
Solid (Powder)-20°CProtect from light.Stable for up to 3 years.[5]
DMSO Stock Solution-80°CStore in light-protected aliquots.Stable for at least 1 year.[5] Avoid repeated freeze-thaw cycles.
Diluted Aqueous Solution4°CProtect from light.Use immediately for optimal results.[5] Not recommended for long-term storage.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CDK2.[6] CDK2 activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for S phase progression and DNA synthesis.[1][2] By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of proliferation.[7]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinA Cyclin A E2F->CyclinA Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes S_Phase S Phase (DNA Replication) CDK2->S_Phase Promotes CyclinA->CDK2 Binds & Activates p21 p21/p27 p21->CDK2 Inhibits Cdk2_IN_15 This compound Cdk2_IN_15->CDK2 Inhibits

Caption: The CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[5]

In Vitro CDK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin A2 activity. This protocol is adapted from luminescence-based kinase assays.[8][9]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate)[10]

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • This compound DMSO stock solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a white-walled microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add the CDK2/Cyclin A2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for the optimized reaction time (e.g., 20-45 minutes).[10]

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from a luminescence-based kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., OVCAR3, HCT-116)[2][11]

  • Complete cell culture medium

  • This compound DMSO stock solution

  • 96-well clear-bottom cell culture plates

  • Cell viability/proliferation assay kit (e.g., EdU incorporation, MTS, or CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

  • Plate reader (fluorescence, absorbance, or luminescence, depending on the assay)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After the incubation period, measure cell proliferation or viability using a chosen assay kit according to the manufacturer's protocol.

  • Analyze the data by normalizing the results to the vehicle-treated control cells.

  • Plot a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound, from initial biochemical assays to cell-based functional studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Prep_Stock->Kinase_Assay IC50_Calc Determine IC50 Value Kinase_Assay->IC50_Calc Treatment Treat Cells with This compound IC50_Calc->Treatment Inform Dosing Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Prolif_Assay Proliferation/Viability Assay (e.g., EdU, MTS) Treatment->Prolif_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot for Target Modulation (e.g., p-Rb) Treatment->Western_Blot GI50_Calc Determine GI50 Value Prolif_Assay->GI50_Calc

Caption: General experimental workflow for this compound characterization.

References

Application Notes & Protocols for In Vivo Studies with Cdk2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Cdk2-IN-15 is a research compound with limited publicly available in vivo data. The following application notes provide a comprehensive framework for designing and executing in vivo experiments for a novel, selective CDK2 inhibitor, using this compound as a representative agent. All quantitative data presented herein is illustrative and based on typical characteristics of selective CDK2 inhibitors to guide experimental design. Researchers must determine the specific properties of their compound batch empirically.

Introduction: CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during the G1/S transition and S phase.[1][2] In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] Subsequently, the CDK2/Cyclin A complex is required for progression through the S phase.

In many cancers, the CDK2 pathway is deregulated, often through the amplification or overexpression of its activating partner, Cyclin E1 (CCNE1).[3] This makes cancer cells highly dependent on CDK2 activity for their proliferation and survival.[3] Consequently, selective inhibition of CDK2 presents a promising therapeutic strategy for treating cancers with specific genetic vulnerabilities, such as CCNE1 amplification, or those that have acquired resistance to CDK4/6 inhibitors.[3] this compound is a representative potent and selective inhibitor of CDK2, designed to exploit this dependency. These notes provide detailed protocols for its preclinical in vivo evaluation.

This compound: Compound Characteristics (Illustrative Data)

Prior to in vivo studies, it is crucial to characterize the inhibitor's potency, selectivity, and basic physicochemical properties. The following table presents illustrative data for a representative selective CDK2 inhibitor.

ParameterIllustrative ValueMethod
Biochemical Potency
CDK2/Cyclin E1 IC₅₀0.5 nMBiochemical Kinase Assay
CDK2/Cyclin A IC₅₀2.0 nMBiochemical Kinase Assay
Cellular Potency
OVCAR-3 (CCNE1 amp) IC₅₀15 nMCell Viability Assay (72h)
Kinase Selectivity
CDK1/Cyclin B IC₅₀55 nMBiochemical Kinase Assay
CDK4/Cyclin D1 IC₅₀>1000 nMBiochemical Kinase Assay
CDK6/Cyclin D1 IC₅₀>1000 nMBiochemical Kinase Assay
CDK9/Cyclin T1 IC₅₀350 nMBiochemical Kinase Assay
Physicochemical
Solubility (PBS, pH 7.4)< 1 µg/mLAqueous Solubility Assay
Mouse Microsomal Stabilityt½ = 45 minMicrosomal Stability Assay

CDK2 Signaling Pathway

The diagram below illustrates the canonical CDK2 signaling pathway regulating the G1/S cell cycle transition. Inhibition by this compound blocks Rb phosphorylation, preventing E2F-mediated transcription of S-phase genes.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F phosphorylates (hypo) p16 p16 (INK4a) p16->CyclinD_CDK46 pRb_E2F p-Rb + E2F Rb_E2F->pRb_E2F E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->pRb_E2F p21_p27 p21/p27 (Kip/Cip) p21_p27->CyclinE_CDK2 S_Phase S-Phase Entry & DNA Replication S_Phase_Genes->S_Phase Cdk2_IN_15 This compound Cdk2_IN_15->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

In Vivo Experimental Workflow

A typical in vivo evaluation of a CDK2 inhibitor follows a staged approach from initial characterization to efficacy and biomarker analysis.

Caption: Staged workflow for the in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Formulation for Oral Administration in Mice

Objective: To prepare a stable and homogenous suspension of this compound for oral gavage (PO). Due to the low aqueous solubility of many kinase inhibitors, a suspension is often required.

Materials:

  • This compound powder

  • Vehicle components:

    • 0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity, in deionized water

    • 0.25% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated pipettes and sterile tubes

Procedure:

  • Prepare Vehicle: a. Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of deionized water while stirring vigorously. Heat gently (do not boil) if needed to fully dissolve. Let the solution cool to room temperature. b. Add 0.25 mL of Tween 80 to the 100 mL of 0.5% CMC solution. Mix thoroughly. This is the final vehicle.

  • Prepare this compound Suspension: a. Calculate the required amount of this compound powder for the desired concentration (e.g., for 5 mg/mL in a 10 mL final volume, weigh 50 mg). b. Place the weighed powder into a mortar. c. Add a small volume of the vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to create a smooth, uniform paste. This wetting step is critical to prevent clumping. d. Gradually add the remaining vehicle in small aliquots while continuously mixing. e. Transfer the suspension to a sterile beaker or tube and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

  • Dosing: a. Keep the suspension stirring during the entire dosing procedure to prevent settling. b. Administer the required volume to mice via oral gavage based on their body weight (typically 10 mL/kg dosing volume). For a 25 g mouse, this would be 250 µL.

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of this compound after a single oral dose.

Study Design:

  • Animals: Female BALB/c or CD-1 mice, 8-10 weeks old (n=3 per timepoint).

  • Dose: A single oral dose (e.g., 50 mg/kg) using the formulation from Protocol 1.

  • Sample Collection: Collect blood samples (via retro-orbital or submandibular bleed) into K₂EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Illustrative PK Data Summary:

ParameterUnitIllustrative Value
Cₘₐₓ (Maximum Concentration)ng/mL2500
Tₘₐₓ (Time to Cₘₐₓ)h2.0
AUC₀₋₂₄ (Area Under the Curve)h*ng/mL15000
t½ (Half-life)h6.5
F% (Oral Bioavailability)%30
Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model. CCNE1-amplified cancer cell lines (e.g., OVCAR-3 ovarian cancer) are highly recommended.

Procedure:

  • Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach ~80% confluency.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or Nu/Nu), 6-8 weeks old.

  • Tumor Implantation: a. Harvest and resuspend OVCAR-3 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Grouping: a. Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: a. Group 1 (Vehicle): Administer vehicle orally, once daily (QD). b. Group 2 (this compound): Administer this compound at the selected dose (e.g., 50 mg/kg), orally, QD. c. Continue dosing for 21-28 days.

  • Endpoints: a. Tumor Volume: Measure as described above. b. Body Weight: Monitor 2-3 times per week as an indicator of toxicity. c. Study Conclusion: Euthanize mice when tumors reach the maximum allowed size (~2000 mm³), exhibit ulceration, or if body weight loss exceeds 20%. At the end of the study, collect terminal tumors for pharmacodynamic analysis.

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement and pathway modulation in tumor tissue following this compound treatment.

Procedure:

  • Study Design: Use a satellite cohort of tumor-bearing mice from the efficacy study (n=3-4 per group/timepoint).

  • Dosing and Tissue Collection: a. Administer a single dose of vehicle or this compound. b. Euthanize mice at selected timepoints post-dose (e.g., 4, 8, and 24 hours) that align with PK data (e.g., around Tₘₐₓ and through one half-life). c. Excise tumors, snap-freeze one half in liquid nitrogen for Western blot/qPCR, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Analysis Methods: a. Western Blot: Analyze protein lysates from frozen tumors for levels of phosphorylated Rb (pRb Ser807/811), total Rb, Cyclin A2, and CDK2. A decrease in pRb is a direct marker of target engagement. b. qPCR: Analyze RNA extracted from frozen tumors for expression of E2F target genes, such as CCNB1 (Cyclin B1) and MKI67 (Ki-67). Downregulation indicates pathway inhibition. c. IHC: Stain formalin-fixed, paraffin-embedded tumor sections for pRb and Ki-67 to assess target inhibition and anti-proliferative effects in situ.

Illustrative PD Biomarker Summary:

BiomarkerAnalysis MethodExpected Change with this compound
pRb (Ser807/811)Western / IHC↓ Decrease
Ki-67IHC↓ Decrease
CCNB1 mRNAqPCR↓ Decrease

Logic of In Vivo Response

The successful application of this compound in vivo relies on the causal chain from drug exposure to tumor growth inhibition.

Efficacy_Logic Dosing Oral Dosing of This compound PK Sufficient Plasma Exposure (PK) Dosing->PK Target_Engagement CDK2 Target Engagement in Tumor PK->Target_Engagement Pathway_Modulation Pathway Inhibition (↓ pRb, ↓ E2F genes) Target_Engagement->Pathway_Modulation Cell_Cycle_Arrest G1/S Cell Cycle Arrest (↓ Proliferation) Pathway_Modulation->Cell_Cycle_Arrest Efficacy Tumor Growth Inhibition (Efficacy) Cell_Cycle_Arrest->Efficacy

Caption: Logical flow from drug administration to anti-tumor efficacy.

References

Application Notes and Protocols for Studying Cell Cycle Arrest and Senescence Using a Selective Cdk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a compound designated "Cdk2-IN-15". This document will utilize data and protocols associated with INX-315 , a potent and selective Cdk2 inhibitor, as a representative example for studying the effects of selective Cdk2 inhibition on cell cycle arrest and senescence.[1] Researchers should validate these protocols for their specific Cdk2 inhibitor of interest.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a crucial regulator of cell cycle progression, particularly during the G1/S transition.[2][3] In complex with Cyclin E, Cdk2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[3] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4] Selective inhibition of Cdk2 has been shown to induce cell cycle arrest and a senescence-like phenotype in cancer cells, highlighting its potential as an anti-cancer strategy.[1]

These application notes provide detailed protocols for utilizing a selective Cdk2 inhibitor, exemplified by INX-315, to study its effects on cell cycle distribution and the induction of cellular senescence in vitro.

Data Presentation

The following tables summarize the effects of the selective Cdk2 inhibitor INX-315 on cell cycle arrest and induction of a senescence-like state in cancer cell lines.

Table 1: Effect of INX-315 on Cell Cycle Distribution in a CCNE1-amplified Gastric Cancer Cell Line (SNU-601)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45.341.513.2
INX-315 (1 µM)78.612.39.1

Data adapted from preclinical studies on INX-315. The table illustrates a significant increase in the G0/G1 population, indicative of cell cycle arrest at the G1/S transition.

Table 2: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity by INX-315

Cell LineTreatmentSA-β-gal Positive Cells (%)
SNU-601 (CCNE1-amplified)Vehicle (DMSO)< 5
SNU-601 (CCNE1-amplified)INX-315 (1 µM)> 60
OVCAR3 (CCNE1-amplified)Vehicle (DMSO)< 5
OVCAR3 (CCNE1-amplified)INX-315 (1 µM)> 70

This table demonstrates the potent induction of a key senescence marker, SA-β-gal, in cancer cell lines with amplified Cyclin E1 (CCNE1) following treatment with a selective Cdk2 inhibitor.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with a Cdk2 inhibitor.

Materials:

  • Cells of interest

  • Cdk2 inhibitor (e.g., INX-315)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the Cdk2 inhibitor at the desired concentrations or with a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol describes the detection of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

  • Cells of interest cultured in multi-well plates or on coverslips

  • Cdk2 inhibitor (e.g., INX-315)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

  • Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the desired format (e.g., 12-well plates).

    • Treat cells with the Cdk2 inhibitor or vehicle control for an extended period, typically 3-7 days, to allow for the development of the senescent phenotype.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add enough Fixation Solution to cover the cells and incubate for 5-15 minutes at room temperature.

    • Aspirate the Fixation Solution and wash the cells three times with PBS.

  • Staining:

    • Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.

    • Incubate the plates at 37°C in a non-CO2 incubator for 12-24 hours. Protect the plates from light.

    • Check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

  • Quantification:

    • To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view.

    • The results can be expressed as the percentage of SA-β-gal positive cells.

Visualizations

Cdk2 Signaling Pathway in G1/S Transition

Cdk2_Pathway Mitogens Mitogenic Signals CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogens->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S Phase Entry (DNA Replication) E2F->S_Phase activates transcription of S-phase genes CyclinE_Cdk2 Cyclin E-Cdk2 CyclinE->CyclinE_Cdk2 Cdk2 Cdk2 Cdk2->CyclinE_Cdk2 CyclinE_Cdk2->Rb hyper- phosphorylates p21 p21/p27 p21->CyclinE_Cdk2 inhibits Cdk2_IN_15 This compound (e.g., INX-315) Cdk2_IN_15->Cdk2 inhibits

Caption: Cdk2 signaling at the G1/S checkpoint.

Experimental Workflow for Studying Cdk2 Inhibition

Experimental_Workflow start Seed Cells treatment Treat with Cdk2 Inhibitor (e.g., this compound) and Vehicle Control start->treatment harvest_cc Harvest and Fix Cells (e.g., 70% Ethanol) treatment->harvest_cc 24-72h long_treatment Continue Treatment (3-7 days) treatment->long_treatment stain_pi Stain with Propidium Iodide harvest_cc->stain_pi flow Analyze by Flow Cytometry stain_pi->flow analyze_cc Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analyze_cc fix_sen Fix Cells (Formaldehyde/Glutaraldehyde) long_treatment->fix_sen stain_sabgal SA-β-gal Staining fix_sen->stain_sabgal microscopy Image with Microscopy stain_sabgal->microscopy analyze_sen Quantify Percentage of Senescent (Blue) Cells microscopy->analyze_sen

Caption: Workflow for analyzing cell cycle and senescence.

References

Application Note: Analysis of Cdk2 Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Its activity is tightly controlled by binding to regulatory subunits, primarily cyclin E and cyclin A.[2][3] Dysregulation of the Cdk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Western blot analysis is a fundamental technique to assess the efficacy of Cdk2 inhibitors by examining the expression levels of total Cdk2, the phosphorylation status of its substrates, and the expression of downstream effector proteins. This document provides a detailed protocol for the Western blot analysis of Cdk2 inhibition.

Cdk2 Signaling Pathway

The activity of Cdk2 is central to the G1/S phase transition of the cell cycle.[2] Upon stimulation by growth factors, cyclin D complexes with Cdk4/6 to partially phosphorylate the Retinoblastoma protein (Rb).[1] This leads to the initial activation of the E2F transcription factor, which in turn promotes the expression of cyclin E.[4] Cyclin E then binds to and activates Cdk2, leading to the hyper-phosphorylation of Rb, which fully liberates E2F to drive the transcription of genes required for DNA replication and S-phase entry.[1][5] Cdk2, in complex with cyclin A, continues to be active throughout the S phase, phosphorylating various substrates to ensure proper DNA synthesis.[2][3] The activity of Cdk2 is negatively regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[5]

Cdk2_Signaling_Pathway GF Growth Factors CyclinD_Cdk46 Cyclin D / Cdk4/6 GF->CyclinD_Cdk46 pRb pRb CyclinD_Cdk46->pRb P E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcription CyclinE_Cdk2 Cyclin E / Cdk2 CyclinE->CyclinE_Cdk2 Cdk2 Cdk2 Cdk2->CyclinE_Cdk2 CyclinE_Cdk2->pRb P p21_p27 p21 / p27 p21_p27->CyclinE_Cdk2 Cdk2_Inhibitor Cdk2 Inhibitor Cdk2_Inhibitor->Cdk2

Caption: Cdk2 Signaling Pathway

Experimental Protocol: Western Blot for Cdk2 Inhibition

This protocol outlines the steps for treating cells with a Cdk2 inhibitor, preparing cell lysates, and performing a Western blot to analyze changes in protein expression and phosphorylation.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cdk2 inhibitor of choice

  • DMSO (vehicle control)

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Tris-Glycine SDS Running Buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Cell Culture and Treatment
  • Seed cells (e.g., HeLa, MCF-7, U2OS) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with various concentrations of the Cdk2 inhibitor for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

Lysate Preparation
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE
  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel in Tris-Glycine SDS Running Buffer until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation (see Table 1 for recommended antibodies and dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or α-tubulin).

Experimental Workflow

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with Cdk2 Inhibitor Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow

Data Presentation

The effects of Cdk2 inhibition can be quantified by measuring the changes in the expression or phosphorylation levels of key proteins. Below is a table summarizing typical primary antibodies used in such an analysis.

Table 1: Primary Antibodies for Western Blot Analysis of Cdk2 Inhibition

Target ProteinExpected Band SizeFunction/MarkerRecommended DilutionVendor (Example)
Total Cdk2 ~34 kDaTotal Cdk2 protein levels.[6]1:1000Abcam (ab32147)[6], Cell Signaling Technology (#2546)[5]
Phospho-Rb (Ser807/811) ~110 kDaCdk4/6 and Cdk2 substrate; marker of Cdk activity.[7]1:1000Cell Signaling Technology
p21 Waf1/Cip1 ~21 kDaCdk inhibitor; often upregulated upon Cdk2 inhibition.[5][8]1:1000Cell Signaling Technology
p27 Kip1 ~27 kDaCdk inhibitor.[5]1:1000Cell Signaling Technology
Cyclin E ~50 kDaRegulatory subunit of Cdk2 in G1/S.[2]1:1000Cell Signaling Technology
Cyclin A ~60 kDaRegulatory subunit of Cdk2 in S phase.[2]1:1000Cell Signaling Technology
GAPDH / β-actin / α-tubulin ~37 / ~42 / ~55 kDaLoading control.1:5000Various

Expected Results

Upon successful inhibition of Cdk2, the following changes are typically observed via Western blot:

  • Total Cdk2: The levels of total Cdk2 protein may or may not change, depending on the mechanism of the inhibitor. Some inhibitors can induce the degradation of Cdk2.[9]

  • Phospho-Rb: A significant decrease in the phosphorylation of Rb at Cdk2-specific sites (e.g., Ser807/811) is expected, indicating reduced Cdk2 kinase activity.[7]

  • p21/p27: An increase in the expression of Cdk inhibitors like p21 and p27 may be observed as a cellular response to cell cycle arrest.[8]

  • Cyclin E/A: The expression levels of cyclin E and cyclin A may be altered depending on the point of cell cycle arrest induced by the Cdk2 inhibitor.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular consequences of Cdk2 inhibition, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for Selective CDK2 Inhibitors in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2] Selective CDK2 inhibitors are a promising class of anti-cancer agents, and their efficacy can be significantly enhanced through strategic combination with other chemotherapy agents. These combinations aim to exploit synergistic interactions, overcome resistance mechanisms, and improve therapeutic outcomes.

This document provides detailed application notes and protocols for the use of selective CDK2 inhibitors in combination with other chemotherapy agents, based on preclinical and clinical data from representative compounds of this class. While the specific compound Cdk2-IN-15 has been identified as a CDK2 inhibitor with an IC50 of 2.9 μM, publicly available data on its use in combination therapies is limited.[3][4] Therefore, the following information is a composite guide based on data from other well-characterized selective CDK2 inhibitors such as INX-315, BLU-222, PF-07104091, and ARTS-021.[5][6][7][8]

Rationale for Combination Therapy

The primary rationales for combining selective CDK2 inhibitors with other anticancer agents include:

  • Overcoming Resistance to CDK4/6 Inhibitors: A major application of CDK2 inhibitors is in treating hormone receptor-positive (HR+)/HER2- breast cancers that have developed resistance to CDK4/6 inhibitors.[9][10] Resistance to CDK4/6 inhibition can be driven by the upregulation of Cyclin E1 (CCNE1), which activates CDK2 to bypass the G1 checkpoint.[7] Combining a CDK2 inhibitor with a CDK4/6 inhibitor can restore cell cycle control.[10]

  • Synergistic Cytotoxicity with DNA Damaging Agents: CDK2 plays a role in the DNA damage response.[7] Inhibiting CDK2 can sensitize cancer cells to DNA damaging agents like platinum-based compounds (e.g., cisplatin, carboplatin) and taxanes (e.g., paclitaxel).[7][11]

  • Enhancing Immunogenic Cell Death (ICD): CDK2 inhibition has been shown to enhance the effects of anthracycline-based chemotherapy, which can induce ICD. This can potentially improve the efficacy of immunotherapy, such as anti-PD-1 therapy.

  • Targeting Specific Genetic Vulnerabilities: Cancers with amplification or overexpression of CCNE1 are particularly dependent on CDK2 for proliferation and are therefore highly sensitive to CDK2 inhibition.[8] Combining CDK2 inhibitors with agents targeting other pathways in these cancers can lead to enhanced anti-tumor activity.

Data Presentation: Efficacy of CDK2 Inhibitors in Combination Therapy

The following tables summarize key quantitative data from preclinical and clinical studies of selective CDK2 inhibitors in combination with other chemotherapy agents.

Table 1: Preclinical Efficacy of Selective CDK2 Inhibitors in Combination

CDK2 InhibitorCombination AgentCancer TypeModelKey FindingsReference(s)
BLU-222 Palbociclib/RibociclibCDK4/6i-Resistant Breast CancerPDXSignificant antitumor activity, durable tumor regression, and prolonged survival compared to single agents.[10]
BLU-222 CisplatinSmall Cell Lung CancerCDXEnhanced anti-tumor activity, leading to tumor regression.[12]
BLU-222 Carboplatin/PaclitaxelCCNE1-Aberrant Ovarian and Endometrial CancerIn vitroRendered chemotherapy-resistant tumors sensitive to the combination.
INX-315 AbemaciclibCDK4/6i-Resistant Breast CancerIn vivoCombination required for significant reduction in tumor growth.[5][9]
PF-07104091 Atirmociclib (CDK4-selective inhibitor)HR+/HER2- Breast CancerXenograftSynergistic tumor growth inhibition and profound tumor regression.[7]
ARTS-021 PalbociclibER+ Breast CancerXenograftSignificantly enhanced anti-tumor activity of Palbociclib.[13]

Table 2: Clinical Trial Data for Selective CDK2 Inhibitors in Combination

CDK2 InhibitorCombination Agent(s)Cancer TypePhaseKey FindingsReference(s)
PF-07104091 Atirmociclib + Endocrine TherapyMetastatic Breast CancerPhase I/IIManageable toxicity, partial responses, and stable disease observed.[7][14]
BLU-222 Ribociclib + FulvestrantHR+/HER2- Breast CancerPhase IWell-tolerated with early signs of clinical activity.[15][16]
INX-315 Abemaciclib + FulvestrantHR+/HER2- Breast CancerPhase I/IIClinical trial initiated to evaluate the combination.[9][17]
ARTS-021 Carboplatin / Endocrine Therapy + CDK4/6iAdvanced Solid TumorsPhase I/IIClinical trial designed to evaluate combinations.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines, animal models, or CDK2 inhibitors.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the anti-proliferative effects of a CDK2 inhibitor in combination with another chemotherapy agent and to quantify synergy.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Selective CDK2 inhibitor (e.g., BLU-222, INX-315)

  • Chemotherapy agent (e.g., Palbociclib, Cisplatin)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CyQUANT™)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of the CDK2 inhibitor and the combination agent. This typically involves serial dilutions of each drug, both alone and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations and single agents. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Calculate IC50 values for each single agent.

    • Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blotting for Pharmacodynamic Biomarkers

Objective: To assess the molecular effects of the combination treatment on cell cycle and apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • Selective CDK2 inhibitor and combination agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin A2, anti-PARP, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the CDK2 inhibitor, the combination agent, or the combination for a specified time (e.g., 24-48 hours). Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Detect the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • Selective CDK2 inhibitor and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, CDK2 inhibitor alone, combination agent alone, combination therapy).

  • Treatment Administration: Administer the treatments according to the predetermined dose and schedule (e.g., oral gavage daily, intraperitoneal injection weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.

Visualizations

Signaling Pathway: CDK2 in the Cell Cycle and Combination Therapy Rationale

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_therapy Therapeutic Intervention Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Activates CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb P DNA Replication DNA Replication CDK2->DNA Replication CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->CDK4/6 CDK2 Inhibitor CDK2 Inhibitor CDK2 Inhibitor->CDK2 DNA Damaging Agent DNA Damaging Agent DNA Damaging Agent->DNA Replication Damages

Caption: CDK2 signaling in the G1/S phase and points of therapeutic intervention.

Experimental Workflow: In Vivo Combination Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Group 1: Vehicle E Group 2: CDK2 Inhibitor F Group 3: Chemotherapy G Group 4: Combination H Tumor Volume Measurement D->H I Body Weight Monitoring D->I E->H E->I F->H F->I G->H G->I J Endpoint Analysis: Tumor Excision, Biomarker Studies H->J

Caption: Workflow for a preclinical in vivo combination therapy study.

Logical Relationship: Synergy in Overcoming CDK4/6i Resistance

synergy_logic HR+/HER2- Breast Cancer HR+/HER2- Breast Cancer CDK4/6 Inhibitor Treatment CDK4/6 Inhibitor Treatment HR+/HER2- Breast Cancer->CDK4/6 Inhibitor Treatment Acquired Resistance Acquired Resistance CDK4/6 Inhibitor Treatment->Acquired Resistance Upregulation of Cyclin E1 Upregulation of Cyclin E1 Acquired Resistance->Upregulation of Cyclin E1 CDK2 Activation CDK2 Activation Upregulation of Cyclin E1->CDK2 Activation Bypass of G1 Checkpoint Bypass of G1 Checkpoint CDK2 Activation->Bypass of G1 Checkpoint Restored Cell Cycle Control Restored Cell Cycle Control CDK2 Activation->Restored Cell Cycle Control Tumor Progression Tumor Progression Bypass of G1 Checkpoint->Tumor Progression CDK2 Inhibitor CDK2 Inhibitor CDK2 Inhibitor->CDK2 Activation Inhibits CDK2 Inhibitor->Restored Cell Cycle Control

Caption: Logic of using a CDK2 inhibitor to overcome CDK4/6i resistance.

References

Application Notes: Cellular Thermal Shift Assay (CETSA) for Cdk2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug compound and its target protein within a physiologically relevant environment, such as intact cells or tissue lysates.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[3][4] When a protein binds to a ligand (e.g., a small molecule inhibitor), its structural stability increases, resulting in a higher melting temperature. In a CETSA experiment, cells or lysates are treated with a compound and then subjected to a heat gradient. The amount of soluble, non-denatured protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control indicates direct target engagement.[4]

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the G1/S phase transition.[5][6] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive therapeutic target for drug development.[7] CETSA provides a direct, label-free method to confirm that a potential Cdk2 inhibitor binds to its intended target in a cellular context, which is a critical step in the validation of new drug candidates.[3]

Cdk2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of Cdk2 in the G1/S transition. Cdk2 forms a complex with Cyclin E, which activates the kinase. The active Cdk2/Cyclin E complex then phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis, driving the cell into the S phase.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin E Cyclin E Cdk2_CyclinE_inactive Cdk2/Cyclin E (Inactive) Cyclin E->Cdk2_CyclinE_inactive Binds Cdk2 Cdk2 Cdk2->Cdk2_CyclinE_inactive Binds p21/p27 (CKI) p21/p27 (CKI) p21/p27 (CKI)->Cdk2_CyclinE_inactive Inhibits Cdk2_CyclinE_active Cdk2/Cyclin E (Active) Cdk2_CyclinE_inactive->Cdk2_CyclinE_active Activation pRb pRb-E2F Cdk2_CyclinE_active->pRb Phosphorylates pRb_p p-pRb pRb->pRb_p E2F E2F pRb->E2F Inhibits DNA_Synthesis DNA Synthesis Genes E2F->DNA_Synthesis Activates Transcription

Cdk2 signaling pathway in the G1/S phase transition.

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves several key stages, from cell treatment to final data analysis. This process can be adapted for different detection methods, such as Western Blotting for single targets or mass spectrometry for proteome-wide analysis.[4]

CETSA_Workflow cluster_prep 1. Preparation & Treatment cluster_heat 2. Thermal Challenge cluster_process 3. Lysis & Separation cluster_detect 4. Detection & Analysis A Culture Cells B Treat cells with Compound vs. Vehicle (DMSO) A->B C Aliquot cell suspension into PCR tubes/plate B->C D Heat samples across a temperature gradient for 3 min C->D E Cool samples to room temperature D->E F Lyse cells (e.g., freeze-thaw) E->F G Separate soluble fraction (supernatant) from precipitate via centrifugation F->G H Quantify soluble Cdk2 protein (e.g., Western Blot, AlphaScreen) G->H I Plot % Soluble Protein vs. Temperature H->I J Determine Melting Temp (Tm) and Thermal Shift (ΔTm) I->J

General experimental workflow for a CETSA experiment.

Detailed Protocols

Protocol 1: Cdk2 Melt Curve Generation using Western Blot

This protocol describes how to determine the thermal stability profile (melt curve) of Cdk2 in intact cells treated with a test compound versus a vehicle control.

Materials and Reagents:

  • Cell Line (e.g., K-562, OVCAR-3, Jurkat)[8][9]

  • Cell Culture Medium (e.g., RPMI-1640) and Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cdk2 Inhibitor (e.g., Staurosporine, Roscovitine) and Vehicle (DMSO)

  • Protease and Phosphatase Inhibitor Cocktail

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • BCA Protein Assay Kit

  • Primary Antibody: Anti-Cdk2

  • Secondary Antibody: HRP-conjugated

  • Loading control antibody (e.g., Anti-β-Actin)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescence Substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells. Resuspend in fresh culture medium at a density of 2-4 x 10^6 cells/mL.

    • Treat one aliquot of cells with the Cdk2 inhibitor (e.g., 20 µM Staurosporine) and another with an equivalent volume of vehicle (DMSO).[10]

    • Incubate for 1-2 hours at 37°C.[3]

  • Heating/Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C).[3] The 37°C sample serves as the non-heated control.

    • Immediately cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot:

    • Determine the total protein concentration of the soluble fraction from the 37°C samples using a BCA assay.

    • Normalize the volume of all other samples to load an equal amount of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against Cdk2. A loading control like β-actin should also be probed to ensure equal loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for Cdk2 at each temperature point using densitometry software (e.g., ImageJ).

    • Normalize the Cdk2 signal at each temperature to the signal from the 37°C sample (set to 100%).

    • Plot the normalized Cdk2 abundance (%) against the temperature (°C) to generate the melting curves for both the vehicle- and compound-treated samples.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive shift in the Tm (ΔTm) for the compound-treated sample indicates target stabilization.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol is used to determine the potency of a compound by measuring Cdk2 stabilization at a single, fixed temperature across a range of compound concentrations.

Procedure:

  • Determine Optimal Temperature: From the melt curve experiment (Protocol 1), select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample. For Cdk2, this is often around 55-58°C.[12]

  • Cell Treatment:

    • Prepare a serial dilution of the Cdk2 inhibitor in culture medium (e.g., from 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control.

    • Harvest and resuspend cells as in Protocol 1.

    • Aliquot cells and treat with each concentration of the inhibitor or vehicle. Incubate for 1-2 hours at 37°C.

  • Heating and Lysis:

    • Heat all treated cell samples (including controls) at the pre-determined single temperature (e.g., 58°C) for 3 minutes.[12]

    • Include a non-heated control (37°C) for both the highest compound concentration and the vehicle to represent 100% soluble protein.

    • Perform cell lysis and separation of the soluble fraction as described in Protocol 1.

  • Detection and Analysis:

    • Quantify the amount of soluble Cdk2 in each sample using Western blot or a higher-throughput method like AlphaScreen.[12]

    • Normalize the data by setting the signal from the non-heated vehicle control to 100% and the signal from the heated vehicle control to 0% stabilization.

    • Plot the percent stabilization against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50), which reflects the compound's potency for engaging Cdk2 in cells.

Data Presentation

Quantitative data from CETSA experiments should be organized for clear interpretation and comparison.

Table 1: Example Cdk2 Melt Curve Data

Temperature (°C)% Soluble Cdk2 (Vehicle)% Soluble Cdk2 (+ Cdk2 Inhibitor)
37100.0100.0
4798.599.1
5091.297.6
5375.492.3
5651.5 81.0
5833.165.2
6015.848.9
625.225.7
Tm (°C) ~56.2 ~60.1

Tm (Melting Temperature) is estimated as the temperature where soluble protein is at 50%.

Table 2: Comparison of Thermal Shifts (ΔTm) for Cdk2 Inhibitors

CompoundTarget(s)Concentration Used (µM)ΔTm for Cdk2 (°C)Reference
StaurosporinePan-kinase inhibitor20+4.5[8][10]
RoscovitineCdk inhibitor50+3.8Fictional Data
Compound XSelective Cdk2 Inhibitor10+5.2Fictional Data
GefitinibEGFR Inhibitor20No significant shift[10]

Table 3: Example ITDRF CETSA Data for EC50 Determination (Heated at 58°C)

Compound Conc. (µM)% Cdk2 Stabilization
0 (Vehicle)0
0.015.2
0.115.8
0.548.9
1.070.1
5.092.5
10.098.1
50.099.5
EC50 (µM) ~0.51

Percent stabilization is calculated relative to vehicle controls. EC50 is the concentration at which 50% of the maximal stabilizing effect is observed.

References

Troubleshooting & Optimization

Troubleshooting Cdk2-IN-15 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein kinase that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle.[1][2] By inhibiting the ATP-binding site of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.[1][3]

Q2: What are the expected on-target effects of this compound in a cellular context?

A2: The primary on-target effects of this compound include:

  • A decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).

  • An accumulation of cells in the G1 phase of the cell cycle, observable via flow cytometry.

  • A reduction in cell proliferation in cell lines dependent on CDK2 activity.

Q3: Why is achieving selectivity for CDK2 challenging?

A3: The ATP-binding pockets of cyclin-dependent kinases are highly conserved, especially between CDK1 and CDK2, which share a high degree of sequence similarity.[4] This structural similarity makes it difficult to design inhibitors that potently block CDK2 without also affecting CDK1 and other related kinases, which can lead to off-target effects.

Q4: Are there known off-targets for CDK2 inhibitors?

A4: Yes, due to the conserved nature of the kinase domain, many CDK2 inhibitors show activity against other kinases. Common off-targets for this class of inhibitors include other CDKs such as CDK1, CDK5, and CDK9. Inhibition of these kinases can lead to phenotypes that are distinct from pure CDK2 inhibition, such as a G2/M arrest (from CDK1 inhibition) or effects on transcription (from CDK9 inhibition).

Q5: How can I distinguish on-target from off-target effects in my experiments?

A5: Several strategies can be employed:

  • Use a structurally distinct CDK2 inhibitor: If a second, structurally unrelated CDK2 inhibitor produces the same phenotype, it increases confidence that the effect is on-target.

  • Use a negative control: An ideal negative control is a structurally similar compound that is inactive against CDK2 but retains the off-target profile. However, such ideal controls are not always available.

  • Vary the concentration: Off-target effects are often observed at higher concentrations of the inhibitor. A dose-response experiment can help differentiate between potent on-target effects and less potent off-target effects.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of CDK2 should rescue the on-target phenotype but not the off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1 arrest)

Potential Cause: Off-target inhibition of CDK1. At higher concentrations, some CDK2 inhibitors can inhibit CDK1, which is a key regulator of the G2/M transition.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that you are seeing inhibition of CDK2 activity at the concentration used. Perform a western blot to check for a decrease in phospho-Rb (Ser807/811).

  • Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations. A G1 arrest should be observed at lower concentrations, while a G2/M arrest may only appear at higher concentrations, suggesting an off-target effect.

  • Use a More Selective CDK1 Inhibitor as a Control: Treat cells with a known selective CDK1 inhibitor to confirm the G2/M arrest phenotype.

  • Consider the Cellular Context: The relative expression levels of CDK1 and CDK2 can influence the cellular response to a dual inhibitor.

Problem 2: No Effect on Cell Proliferation or Rb Phosphorylation

Potential Causes:

  • The cell line is not dependent on CDK2 for proliferation.

  • The inhibitor is not active or used at too low a concentration.

  • Issues with the experimental assay.

Troubleshooting Steps:

  • Cell Line Selection: Ensure your chosen cell line has a functional Rb-E2F pathway and is known to be sensitive to CDK2 inhibition. Cell lines with amplification of Cyclin E1 (CCNE1) are often highly dependent on CDK2.

  • Confirm Inhibitor Activity:

    • In Vitro Kinase Assay: Test the activity of your batch of this compound in a biochemical assay using recombinant CDK2/Cyclin A or E.

    • Positive Control Cell Line: Use a cell line known to be sensitive to CDK2 inhibition as a positive control.

  • Optimize Inhibitor Concentration: Perform a dose-response experiment, titrating this compound to a higher concentration to ensure you are in an effective range.

  • Check Assay Conditions:

    • Western Blot: Ensure your antibodies for phospho-Rb are specific and working correctly. Include positive and negative controls.

    • Cell Proliferation Assay: Check for issues with cell seeding density, assay duration, and detection reagents.

Data Presentation

Disclaimer: Extensive public domain data on the kinome-wide selectivity of this compound is not currently available. The following tables present data for INX-315 , a representative selective CDK2 inhibitor, to illustrate the expected on-target potency and potential off-target profile for this class of compounds.[5] Researchers should perform their own selectivity profiling for this compound.

Table 1: Biochemical IC50 Values of INX-315 Against a Panel of CDKs

Kinase ComplexIC50 (nM)
CDK2/Cyclin E1 0.5
CDK2/Cyclin A2 0.4
CDK1/Cyclin B125
CDK4/Cyclin D1140
CDK6/Cyclin D3>1000
CDK9/Cyclin T1190

Data summarized from a representative study on INX-315.[5]

Table 2: Kinase Selectivity Profile of INX-315 (Inhibition ≥ 80% at 100 nM)

Off-Target Kinase% Inhibition at 100 nM
CDK3/Cyclin E1≥80%
CDK5/p25≥80%
CSF1R≥80%
MAPK15/ERK7≥80%
NTRK/TRKA≥80%

Data from a representative study on INX-315, highlighting potential off-targets to consider.[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Retinoblastoma (pRb)

Objective: To assess the phosphorylation status of Rb at Ser807/811 as a marker of CDK2 activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at desired concentrations for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total Rb and a loading control.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

Procedure:

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution (G1, S, and G2/M phases).

Visualizations

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb E2F E2F Rb->E2F inhibits CyclinE_Gene Cyclin E Gene (CCNE1) E2F->CyclinE_Gene activates transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper- phosphorylates S_Phase_Proteins S-Phase Entry Proteins CyclinE_CDK2->S_Phase_Proteins phosphorylates G1_Arrest G1 Phase Arrest Cdk2_IN_15 This compound Cdk2_IN_15->CDK2 inhibits

Caption: CDK2 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_On_Target Is on-target (CDK2) effect confirmed? (e.g., pRb decrease) Start->Check_On_Target No_Effect Problem: No cellular effect observed Check_On_Target->No_Effect No Unexpected_Phenotype Problem: Unexpected phenotype (e.g., G2/M arrest) Check_On_Target->Unexpected_Phenotype Yes Validate_Inhibitor Validate inhibitor activity and concentration No_Effect->Validate_Inhibitor Check_Cell_Line Confirm cell line is CDK2-dependent Validate_Inhibitor->Check_Cell_Line Dose_Response Perform dose-response to check for concentration- dependent off-target effects Unexpected_Phenotype->Dose_Response Orthogonal_Inhibitor Use structurally distinct CDK2 inhibitor Dose_Response->Orthogonal_Inhibitor Negative_Control Use inactive analog (if available) Orthogonal_Inhibitor->Negative_Control Conclusion Conclusion: Phenotype is likely off-target Negative_Control->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow_Validation Start Treat Cells with This compound Harvest_Protein Harvest Protein Lysates Start->Harvest_Protein Harvest_Cells Harvest Cells for Flow Cytometry Start->Harvest_Cells Western_Blot Western Blot Harvest_Protein->Western_Blot Flow_Cytometry PI Staining & Flow Cytometry Harvest_Cells->Flow_Cytometry Analyze_pRb Analyze pRb levels (on-target effect) Western_Blot->Analyze_pRb Analyze_Cell_Cycle Analyze Cell Cycle Distribution Flow_Cytometry->Analyze_Cell_Cycle Conclusion Correlate biochemical and cellular effects Analyze_pRb->Conclusion Analyze_Cell_Cycle->Conclusion

Caption: An experimental workflow for validating the effects of this compound.

References

Addressing inconsistent results in Cdk2-IN-15 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Cdk2-IN-15. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. It is crucial for researchers to be aware of two different compounds that have been referred to as "this compound" in different contexts to avoid confusion in experimental design and interpretation.

  • This compound (Compound 456): Identified as a potent Cyclin A inhibitor with an IC50 of 0.14 μM. Its details are reported in patent WO2024086814A2.

  • This compound (HY-148651): Another compound referred to by the same name with a reported IC50 of 2.9 μM for CDK2.

This guide will focus on troubleshooting principles applicable to CDK2 inhibitors in general, with specific considerations for potent and selective compounds like this compound (Compound 456).

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent between experiments?

A1: Inconsistent IC50 values can arise from several factors:

  • Assay Conditions: Variations in ATP concentration, enzyme/substrate concentration, incubation time, and buffer composition can significantly impact IC50 values, especially for ATP-competitive inhibitors.[1][2]

  • Reagent Stability: Ensure proper storage and handling of this compound, as degradation can lead to reduced potency. Purine-based inhibitors can be susceptible to hydrolysis.

  • Cell-Based vs. Biochemical Assays: IC50 values often differ between biochemical and cellular assays due to factors like cell permeability, off-target effects, and intracellular ATP concentrations.[1][3]

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to CDK2 inhibition due to differences in their genetic background, expression levels of CDK2/cyclins, and activity of drug efflux pumps.

Q2: I'm observing a significant difference between the biochemical IC50 and the cellular IC50 of my CDK2 inhibitor. What could be the reason?

A2: This is a common observation in kinase inhibitor studies. The discrepancy can be attributed to:

  • High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this competition with ATP can lead to a rightward shift in the IC50 curve (lower potency) in cellular assays.[1][4]

  • Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[5]

  • Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, reducing its effective concentration at the target.

  • Off-Target Effects: In a cellular context, the inhibitor might engage with other kinases or proteins, leading to complex biological responses that can mask the specific effect on CDK2.[6]

  • Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free fraction available to bind to CDK2.

Q3: My this compound appears to be losing activity over time in solution. How can I address this?

A3: The stability of small molecule inhibitors in solution can be a concern.

  • Solvent Choice: Ensure the inhibitor is dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing compounds in aqueous buffers for extended periods, as they may be prone to hydrolysis.

Q4: How can I be sure that the observed cellular phenotype is due to the inhibition of CDK2 and not off-target effects?

A4: Differentiating on-target from off-target effects is crucial for validating experimental results.

  • Use of Structurally Unrelated Inhibitors: Confirm the phenotype with other known, structurally distinct CDK2 inhibitors.

  • Rescue Experiments: Overexpression of a drug-resistant mutant of CDK2 should rescue the observed phenotype if it is an on-target effect.

  • Direct Target Engagement Assays: Techniques like NanoBRET can be used to confirm that the inhibitor is binding to CDK2 in live cells.

  • Downstream Pathway Analysis: Measure the phosphorylation status of known CDK2 substrates (e.g., Rb, p27) by Western blotting to confirm target engagement and pathway modulation.

Troubleshooting Guides

Issue 1: High Variability in a Biochemical Kinase Assay
QuestionPossible CauseSuggested Solution
Why are the replicate IC50 values from my ADP-Glo™/LanthaScreen™ assay not reproducible? Pipetting errors, especially with small volumes.Use calibrated pipettes and reverse pipetting for viscous solutions. Automate liquid handling if possible.
Inconsistent incubation times.Ensure all wells are incubated for the same duration. Use a multichannel pipette or automated dispenser for adding start/stop reagents.
Reagent degradation.Prepare fresh reagents for each experiment and follow the manufacturer's storage and handling instructions.[2][7]
Enzyme instability.Keep the kinase enzyme on ice at all times and use it within its recommended shelf life.
Issue 2: No or Weak Inhibition in a Cell-Based Assay
QuestionPossible CauseSuggested Solution
My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell proliferation assay (e.g., CellTiter-Glo®). Why? Poor cell permeability.Use cell lines with known differences in drug transporter expression. If permeability is an issue, consider using a different inhibitor or a delivery agent (with appropriate controls).
High protein binding in cell culture medium.Reduce the serum concentration in your assay medium (if compatible with your cell line) and assess the effect on IC50.
Rapid metabolism of the compound by the cells.Perform time-course experiments to see if the inhibitory effect diminishes over time. LC-MS/MS can be used to measure the intracellular concentration of the compound over time.
The chosen cell line is not dependent on CDK2 for proliferation.Use cell lines known to be sensitive to CDK2 inhibition (e.g., those with Cyclin E amplification).[8]
Issue 3: Unexpected Cellular Phenotype
QuestionPossible CauseSuggested Solution
I'm observing a cell cycle arrest at a different phase than expected (e.g., G2/M instead of G1/S). What could be the reason? Off-target inhibition of other CDKs (e.g., CDK1).Profile the inhibitor against a panel of kinases to determine its selectivity. Compare the phenotype with that of more selective CDK1 or CDK2 inhibitors.
Activation of a cellular stress response.Perform assays to check for markers of DNA damage or other stress pathways that might be activated by the compound.
The concentration used is too high, leading to non-specific toxicity.Perform a dose-response experiment and correlate the phenotype with the IC50 for CDK2 inhibition. Use concentrations at or near the IC50 for mechanistic studies.

Data Presentation

Table 1: Selectivity Profile of Common CDK Inhibitors (Biochemical IC50 in μM)

InhibitorCDK1/CycBCDK2/CycECDK2/CycACDK4/D1CDK5/p25CDK7/HCDK9/T
Dinaciclib 0.0720.00340.00390.110.0450.170.18
Flavopiridol 0.490.230.0840.210.260.820.025
(R)-Roscovitine 0.790.0360.14>100.681.80.99
Palbociclib >10>101.80.013>10>101.1
Abemaciclib 0.370.350.0460.00520.43.10.1
Ribociclib >10>10>100.03>10>103.9
Milciclib 1.20.590.110.220.380.277.7

Data compiled from various sources. Actual IC50 values can vary based on assay conditions.[9]

Table 2: Impact of ATP Concentration on IC50 Values for an ATP-Competitive Inhibitor

KinaseKm (ATP)Ki (Inhibitor)IC50 at Km (ATP)IC50 at 1 mM ATP (cellular concentration)
Kinase A 1 µM0.1 µM0.2 µM10.1 µM
Kinase B 10 µM0.1 µM0.2 µM1.1 µM

This table illustrates the theoretical shift in IC50 based on the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[1][4]

Experimental Protocols

Protocol 1: Biochemical CDK2 Kinase Assay using ADP-Glo™

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[2][3][7][10]

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • CDK substrate (e.g., Histone H1 or a specific peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and this compound dilutions as required.

  • Kinase Reaction Setup:

    • Add 5 µL of 2X kinase/substrate mix to each well.

    • Add 2.5 µL of 4X this compound dilution (or DMSO vehicle control).

    • Add 2.5 µL of 4X ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to ADP generated using a standard curve and calculate IC50 values.

Protocol 2: Cell-Based Viability Assay using CellTiter-Glo®

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][4][11]

Materials:

  • Cells of interest (e.g., a cancer cell line with known CDK2 dependency)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and DMSO vehicle control) and incubate for the desired period (e.g., 72 hours).

  • Assay Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

CDK2_Signaling_Pathway cluster_Rb_E2F Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription Releases CyclinA Cyclin A E2F->CyclinA Transcription Releases CDK2_CycE CDK2-Cyclin E CyclinE->CDK2_CycE Releases CDK2_CycE->Rb Hyper-phosphorylates (pp) Releases G1_S_Transition G1/S Transition (DNA Replication) CDK2_CycE->G1_S_Transition Promotes Releases CDK2_CycA CDK2-Cyclin A CyclinA->CDK2_CycA Releases S_Phase_Progression S Phase Progression CDK2_CycA->S_Phase_Progression Promotes Releases p21_p27 p21/p27 (CKIs) p21_p27->CDK2_CycE Inhibits Releases p21_p27->CDK2_CycA Inhibits Releases Cdk2_IN_15 This compound Cdk2_IN_15->CDK2_CycE Inhibits Releases Cdk2_IN_15->CDK2_CycA Inhibits Releases

CDK2 Signaling Pathway and Point of Inhibition

Experimental_Workflow Start Start: Inhibitor Synthesis /Acquisition BiochemAssay Biochemical Assay (e.g., ADP-Glo™) Determine IC50 Start->BiochemAssay CellViability Cell-Based Assay (e.g., CellTiter-Glo®) Determine GI50 BiochemAssay->CellViability Potent hits Mechanism Mechanism of Action - Western Blot (p-Rb) - Cell Cycle Analysis CellViability->Mechanism Active compounds OffTarget Off-Target Analysis - Kinome screen - Rescue experiments Mechanism->OffTarget Confirm on-target Lead_Optimization Lead Optimization or Further Studies OffTarget->Lead_Optimization Selective compounds

Experimental Workflow for a CDK2 Inhibitor

Troubleshooting_Logic Start Inconsistent Results? AssayType Biochemical or Cell-Based Assay? Start->AssayType BiochemIssue High Variability in Biochemical Assay? AssayType->BiochemIssue Biochemical CellIssue Weak/No Activity in Cell-Based Assay? AssayType->CellIssue Cell-Based BiochemIssue->CellIssue No CheckReagents Check Reagent Prep & Stability BiochemIssue->CheckReagents Yes CheckProcedure Review Assay Protocol & Timing BiochemIssue->CheckProcedure Yes CellIssue->Start No, other issue CheckPermeability Assess Cell Permeability & Efflux CellIssue->CheckPermeability Yes CheckCellLine Verify Cell Line Dependency on CDK2 CellIssue->CheckCellLine Yes CheckATP Consider ATP Competition CellIssue->CheckATP Yes Resolve Problem Resolved CheckReagents->Resolve CheckProcedure->Resolve CheckPermeability->Resolve CheckCellLine->Resolve CheckATP->Resolve

Troubleshooting Logic Flowchart

References

Technical Support Center: Optimizing Cdk2-IN-15 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk2-IN-15 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] By forming a complex with Cyclin E and Cyclin A, Cdk2 phosphorylates various substrates, including the Retinoblastoma protein (Rb).[1][3] This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound inhibits the kinase activity of Cdk2, leading to cell cycle arrest at the G1/S checkpoint and preventing cell proliferation.[1]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A good starting point for determining the optimal concentration of a Cdk2 inhibitor is to perform a dose-response experiment. Based on available data for similar Cdk2 inhibitors, a broad range of concentrations from 1 nM to 10 µM is often used for initial screening in cell proliferation assays.[4] The biochemical IC50 values for many Cdk2 inhibitors are in the sub-nanomolar to low nanomolar range, while cellular IC50 values typically range from the low nanomolar to the micromolar range, depending on the cell line and assay conditions.[1][4][5]

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration should be determined empirically for each cell line and experimental setup. A standard approach is to perform a dose-response curve using a cell viability or proliferation assay (e.g., MTT, Resazurin, or CellTiter-Glo). This will allow you to determine the IC50 (the concentration at which 50% of the biological response is inhibited), which is a common metric for inhibitor potency.[4] It is also crucial to assess the cytotoxicity of the compound to ensure that the observed effects are due to specific inhibition of Cdk2 and not general toxicity.

Q4: How should I prepare and store this compound?

For long-term storage, this compound powder should be stored at -20°C. For experimental use, a stock solution is typically prepared in an organic solvent like DMSO. This stock solution should be stored at -80°C to maintain stability. When preparing working solutions, it is recommended to perform serial dilutions in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Data Presentation

Table 1: Reported IC50 Values for various Cdk2 Inhibitors in Cell-Based Assays

Cell LineInhibitorAssay TypeIC50
HCC1806Cdk2 Inhibitor 4CellTiter-Glo (6-day)1.9 nM
BT549Cdk2 Inhibitor 4CellTiter-Glo (6-day)1.8 nM
MCF7Cdk2 Inhibitor 4CellTiter-Glo (6-day)2.5 nM
MCF7 Palbo-RCdk2 Inhibitor 4CellTiter-Glo (6-day)2.1 nM
Hs68Cdk2 Inhibitor 4CellTiter-Glo (6-day)12.3 nM
Various Tumor Cell LinesCDKi 277BrdUrd uptake0.09 to 0.7 µM
Various Tumor Cell LinesRoscovitineBrdUrd uptake12 to 35 µM

Note: The IC50 values can vary significantly based on the cell line, assay duration, and specific inhibitor used. This table provides a reference range based on published data for different Cdk2 inhibitors.[4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin-Based Cell Viability Assay

This protocol outlines the steps to generate a dose-response curve and determine the IC50 of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A common starting range for the final concentrations is 1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a media-only control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only control) from all other readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Rb (Ser807/811) to Confirm Cdk2 Inhibition

This protocol allows for the direct assessment of Cdk2 activity in cells by measuring the phosphorylation of its downstream target, Rb.[3][7]

Materials:

  • Cell line of interest

  • This compound

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-phospho-Rb, anti-total Rb, and loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Rb signal to the total Rb signal to determine the extent of inhibition.

Mandatory Visualizations

Cdk2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK CyclinD_Cdk46 Cyclin D / Cdk4/6 Ras_MAPK->CyclinD_Cdk46 Rb_E2F Rb-E2F Complex CyclinD_Cdk46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription Cdk2_CyclinE Cdk2 / Cyclin E CyclinE->Cdk2_CyclinE activates Cdk2_CyclinE->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Synthesis) Cdk2_CyclinE->S_Phase_Entry promotes Cdk2_IN_15 This compound Cdk2_IN_15->Cdk2_CyclinE inhibits p21_p27 p21 / p27 p21_p27->Cdk2_CyclinE

Caption: Cdk2 signaling pathway in cell cycle progression.

Experimental_Workflow Start Start: Cell Seeding (96-well plate) Treatment Treat with this compound (Dose-Response Series) Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., Resazurin) Incubation->Viability_Assay Data_Acquisition Measure Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: Normalize to Control Data_Acquisition->Data_Analysis Dose_Response_Curve Plot Dose-Response Curve Data_Analysis->Dose_Response_Curve IC50 Determine IC50 Value Dose_Response_Curve->IC50 Target_Validation Target Validation: Western Blot for p-Rb IC50->Target_Validation

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Problem Problem Encountered No_Effect No or Weak Effect of this compound Problem->No_Effect High_Toxicity High Cell Death at Low Concentrations Problem->High_Toxicity High_Variability High Variability Between Replicates Problem->High_Variability Cause1a Potential Cause: Concentration too low No_Effect->Cause1a Cause1b Potential Cause: Compound instability/degradation No_Effect->Cause1b Cause1c Potential Cause: Cell line is resistant No_Effect->Cause1c Cause2a Potential Cause: Off-target toxicity High_Toxicity->Cause2a Cause2b Potential Cause: Solubility issues at high concentrations High_Toxicity->Cause2b Cause3a Potential Cause: Inconsistent cell seeding High_Variability->Cause3a Cause3b Potential Cause: Edge effects in plate High_Variability->Cause3b Cause3c Potential Cause: Pipetting errors High_Variability->Cause3c Solution1a Solution: Increase concentration range Cause1a->Solution1a Solution1b Solution: Prepare fresh stock/dilutions Cause1b->Solution1b Solution1c Solution: Confirm Cdk2 expression/dependency Cause1c->Solution1c Solution2a Solution: Lower concentration range and check for specific Cdk2 inhibition (p-Rb) Cause2a->Solution2a Solution2b Solution: Check solubility in media, use lower DMSO percentage Cause2b->Solution2b Solution3a Solution: Ensure uniform cell suspension before seeding Cause3a->Solution3a Solution3b Solution: Avoid using outer wells or fill with PBS Cause3b->Solution3b Solution3c Solution: Use calibrated pipettes and proper technique Cause3c->Solution3c

Caption: Troubleshooting guide for this compound cell-based assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak effect of this compound observed 1. Concentration too low: The concentrations tested may be below the effective range for your cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may not be dependent on Cdk2 for proliferation or may have compensatory mechanisms.1. Increase concentration range: Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Prepare fresh solutions: Prepare a fresh stock solution of this compound and fresh dilutions for the experiment. 3. Confirm Cdk2 dependency: Verify the expression of Cdk2 in your cell line via Western Blot. Consider using a positive control cell line known to be sensitive to Cdk2 inhibition.
High cell death observed even at low concentrations 1. Off-target toxicity: The inhibitor may be affecting other essential cellular processes at the concentrations tested. 2. Solubility issues: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects.1. Lower the concentration range: Focus on a lower range of concentrations and perform a Western blot for p-Rb to confirm on-target activity at non-toxic concentrations. 2. Check solubility: Visually inspect the media for any precipitation after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%).
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation in the outer wells of the plate can lead to increased compound concentration and altered cell growth. 3. Pipetting errors: Inaccurate pipetting of the compound or reagents.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during seeding. 2. Mitigate edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
Steep dose-response curve 1. Stoichiometric inhibition: This can occur if the enzyme concentration is high relative to the inhibitor's Kd. 2. Compound aggregation: The inhibitor may form aggregates at higher concentrations.1. Vary enzyme (cell) density: If the IC50 changes with cell density, it may indicate stoichiometric inhibition. 2. Include detergents: In biochemical assays, a small amount of detergent (e.g., Triton X-100) can help prevent aggregation. For cell-based assays, ensure proper dissolution in DMSO first.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-15. Our goal is to help you manage potential cytotoxicity and ensure the successful application of this inhibitor in your experiments.

FAQs: Managing this compound-Related Cytotoxicity in Normal Cells

Q1: I am observing significant cytotoxicity in my normal cell line after treatment with this compound, even at low concentrations. What could be the cause?

A1: While this compound is designed to be highly selective for Cdk2 and has been reported to show minimal toxicity in some normal cell lines like the benign human fibroblast line Hs68, unexpected cytotoxicity can arise from several factors:

  • Cell Line-Specific Sensitivity: Not all "normal" cell lines behave identically. Some may have inherent sensitivities or express low levels of off-target kinases that are inhibited by this compound at higher concentrations.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence a cell's response to a small molecule inhibitor.

  • Compound Quality and Handling: Degradation of the compound or impurities could lead to unexpected biological activity. Ensure proper storage and handling of your this compound stock.

  • Off-Target Effects: Although highly selective, at sufficient concentrations, this compound may inhibit other kinases, which could contribute to cytotoxicity in certain contexts.[1]

Q2: How can I determine if the observed cytotoxicity is due to on-target (Cdk2) or off-target effects?

A2: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value in your normal cell line and compare it to the IC50 in a sensitive cancer cell line. A large therapeutic window between the two suggests on-target effects in the cancer cells at lower concentrations.

  • Rescue Experiments: If the cytotoxicity is on-target, you might be able to rescue the phenotype by overexpressing a Cdk2 mutant that is resistant to this compound.

  • Target Engagement Assays: Use techniques like NanoBRET to confirm that this compound is engaging with Cdk2 at the concentrations you are using in your experiments.[1]

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known Cdk2 inhibitors that have a different chemical scaffold. If they produce a similar phenotype, it is more likely to be an on-target effect.

Q3: What is the recommended concentration range for using this compound in cell culture experiments?

A3: The optimal concentration of this compound will be cell line-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on published data for the related compound INX-315, biochemical IC50 values for Cdk2 are in the low nanomolar range (≤ 4 nmol/L).[1] For cell-based assays, concentrations should be titrated, but starting in the low nanomolar range and going up to the micromolar range is a common approach. For normal cells, it is advisable to use the lowest concentration that elicits the desired biological effect on your target pathway, while minimizing cytotoxicity.

Q4: Are there any known off-targets of this compound that could explain cytotoxicity in normal cells?

A4: Kinase profiling studies of the closely related inhibitor INX-315 have shown a high degree of selectivity for Cdk2. However, at a concentration of 100 nmol/L, some inhibition of other kinases was observed, including CDK3/cyclin E1, CDK5, and CSF1R.[1] While the IC50 values for these off-targets are significantly higher than for Cdk2, it is possible that at the concentrations used in some experiments, inhibition of these kinases could contribute to a cytotoxic phenotype in certain normal cell types that are dependent on these kinases for survival or proliferation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed in normal cells upon treatment with this compound.

dot

Caption: Workflow for troubleshooting unexpected cytotoxicity with this compound.

Data Summary Tables

Table 1: In Vitro Potency of INX-315 (a this compound related compound)

TargetBiochemical IC50 (nmol/L)
CDK2/cyclin E1~2.4
CDK2/cyclin A1/E1/O≤ 4
CSF1R2.29
Other Kinases> 10

Data from a study on INX-315, a compound structurally related to this compound.[1]

Table 2: Intracellular Target Engagement of INX-315

TargetIntracellular IC50 (nmol/L)
CDK2/cyclin E12.3
CDK1/cyclin B1374
CDK9/cyclin T12,950

Data from NanoBRET live cell target engagement assays.[1]

Table 3: Comparative Cytotoxicity of INX-315 in a Normal Cell Line

CompoundCell LineIC50 (nmol/L)
PalbociclibHs6826
DinaciclibHs687
INX-315 Hs68 Not Sensitive

Hs68 is a benign human fibroblast cell line.[1]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on adherent normal cells.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blotting for Cdk2 Activity Markers

This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation status of a key Cdk2 substrate, the Retinoblastoma (Rb) protein.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

dot

CDK2_Pathway GF Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 GF->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F (Active) pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->pRb_E2F Hyper-phosphorylates pRb (Positive Feedback) S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase Initiates Cdk2_IN_15 This compound Cdk2_IN_15->CyclinE_CDK2 Inhibits

Caption: Cdk2 signaling pathway in G1/S phase transition and its inhibition by this compound.

References

Selecting appropriate experimental controls for Cdk2-IN-15 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-15, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). For clarity, this compound is also referred to as INX-315 in scientific literature, and both names will be used interchangeably here.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (INX-315)?

A1: this compound is a potent and selective ATP-competitive inhibitor of CDK2.[1][2] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).[1][3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, which in turn keeps the transcription factor E2F bound and inactive. This leads to a G1 cell cycle arrest and a subsequent block in cell proliferation.[1][4][5] In some cancer models, this can also induce a state of cellular senescence.[1][5]

Q2: What is the potency and selectivity profile of this compound (INX-315)?

A2: this compound (INX-315) is a highly potent inhibitor of CDK2. Its selectivity is a key feature, particularly its ability to distinguish between CDK2 and the highly homologous CDK1. The table below summarizes its inhibitory activity.

Kinase ComplexBiochemical IC50 (nM)Intracellular IC50 (nM)Selectivity vs. CDK2/Cyclin E (Intracellular)
CDK2 /Cyclin E0.6 - 42.31x
CDK2 /Cyclin A< 4--
CDK1/Cyclin B~100374~163x
CDK4/Cyclin D1> 1000-> 1000x
CDK5/p25> 10--
CDK9/Cyclin T1> 10002950~1282x
CSF1R2.29--

Data compiled from multiple sources.[1][4][6] Note that IC50 values can vary depending on the assay conditions.

Q3: What are the known off-target effects of this compound (INX-315)?

A3: While highly selective for CDK2, kinome screening has revealed potential off-target activity. The most notable off-target kinase is Colony-Stimulating Factor 1 Receptor (CSF1R), with a biochemical IC50 of 2.29 nM.[1] Other potential off-targets with IC50 values greater than 10 nM include CDK3 and CDK5.[1] Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations of the inhibitor.

Q4: In which cancer cell lines is this compound (INX-315) expected to be most effective?

A4: this compound is particularly effective in cancer cell lines that are dependent on CDK2 for proliferation. This includes:

  • Cancers with CCNE1 (Cyclin E1) amplification: Ovarian and gastric cancers with CCNE1 amplification are highly sensitive to this compound.[1][4][6]

  • CDK4/6 inhibitor-resistant breast cancers: Breast cancer cell lines that have acquired resistance to CDK4/6 inhibitors (like palbociclib or abemaciclib), often through the upregulation of Cyclin E/CDK2 activity, show restored sensitivity to cell cycle arrest when treated with this compound.[1][6]

Troubleshooting Guide

Issue 1: No observable effect on cell proliferation after treatment with this compound.

Possible CauseSuggested Solution
Cell line is not CDK2-dependent. Confirm the genetic background of your cell line. This compound is most effective in cells with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.[1][4] Consider using a positive control cell line known to be sensitive, such as OVCAR-3.
Incorrect inhibitor concentration. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Concentrations ranging from 10 nM to 1000 nM have been shown to be effective in sensitive lines.[6]
Insufficient treatment duration. For cell viability assays, a longer treatment period (e.g., 6 days) may be necessary to observe a significant effect on proliferation.[1] For signaling studies (e.g., Western blot), a 24-hour treatment is often sufficient.[1][4]
Inhibitor degradation. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: Unexpected G2/M arrest observed in cell cycle analysis.

Possible CauseSuggested Solution
On-target effect at higher concentrations. While the primary effect of CDK2 inhibition is a G1 arrest, a G2 enrichment has been observed, particularly at higher inhibitor concentrations. This is considered an on-target effect as depletion of CDK2 can overcome this G2 arrest.[7]
Off-target inhibition of CDK1. Although this compound is highly selective for CDK2 over CDK1, at very high concentrations, some inhibition of CDK1 (which is critical for G2/M progression) may occur.[1] Perform a dose-response analysis to see if the G2 arrest is concentration-dependent.
Cell line-specific response. The cellular response to CDK2 inhibition can be complex and context-dependent. Some cell lines may have a more pronounced G2 arrest phenotype.

Experimental Protocols & Controls

Logical Workflow for this compound Experiments

G cluster_0 Initial Characterization cluster_1 Functional Assays A Determine IC50 in Target Cell Line (Cell Viability Assay) B Confirm On-Target Effect (Western Blot for pRb) A->B Use IC50 concentration C Analyze Cell Cycle Progression (Flow Cytometry) B->C Confirm target engagement D Assess Long-Term Effects (Colony Formation / Senescence Assay) C->D Investigate phenotype

Caption: A logical workflow for characterizing the effects of this compound.

Selecting Appropriate Experimental Controls

A critical aspect of designing robust kinase inhibitor studies is the inclusion of appropriate controls. The diagram below outlines the logic for selecting controls for this compound experiments.

G cluster_negative Negative Controls cluster_positive Positive & Comparative Controls start Start Experiment with this compound neg_ctrl Vehicle Control (DMSO) - Controls for solvent effects - Establishes baseline start->neg_ctrl inactive_ctrl Structurally Similar Inactive Compound (if available) - Controls for off-target effects unrelated to CDK2 inhibition start->inactive_ctrl pos_ctrl_sensitive Positive Control (in sensitive cells) - Another known CDK2 inhibitor (e.g., Dinaciclib) - Confirms assay validity start->pos_ctrl_sensitive pos_ctrl_insensitive Comparative Control (in CCNE1-amplified cells) - CDK4/6 inhibitor (e.g., Palbociclib) - Demonstrates specific dependency on CDK2 vs CDK4/6 start->pos_ctrl_insensitive

Caption: Logic for selecting negative and positive controls in this compound studies.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (and control compounds) in culture medium. A common concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for an extended period, typically 6 days, to allow for multiple cell doublings.[1]

  • Assay: On the day of the assay, equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).[9]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Rb Phosphorylation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC50 (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control (DMSO) for 24 hours.[1][4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-Rb (Ser807/811)

    • Total Rb

    • Loading control (e.g., GAPDH, β-Actin)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at desired concentrations (e.g., 100 nM, 300 nM) and a vehicle control (DMSO) for 24 hours.[1]

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The expected result in sensitive cell lines is an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases.[4]

Cdk2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and the point of intervention for this compound.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CDK46_CyclinD CDK4/6-Cyclin D Mitogens->CDK46_CyclinD activates pRb_E2F pRb-E2F (Inactive) CDK46_CyclinD->pRb_E2F phosphorylates (hypo) p_pRb_E2F p-pRb + E2F (Active) pRb_E2F->p_pRb_E2F CyclinE_exp Cyclin E Gene Transcription p_pRb_E2F->CyclinE_exp activates pp_pRb_E2F pp-pRb + E2F (Hyperphosphorylated) p_pRb_E2F->pp_pRb_E2F CDK2_CyclinE CDK2-Cyclin E CyclinE_exp->CDK2_CyclinE leads to formation of CDK2_CyclinE->p_pRb_E2F phosphorylates (hyper) S_Phase S-Phase Entry (DNA Replication) pp_pRb_E2F->S_Phase promotes Inhibitor This compound (INX-315) Inhibitor->CDK2_CyclinE

Caption: this compound inhibits the CDK2-Cyclin E complex, blocking Rb hyperphosphorylation.

References

Technical Support Center: Overcoming Resistance to CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 inhibitors, with a focus on overcoming resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to our CDK2 inhibitor, is showing signs of acquired resistance. What are the common molecular mechanisms?

A1: Acquired resistance to CDK2 inhibitors is a significant challenge. The most frequently observed mechanisms include:

  • Upregulation of Cyclin E1 (CCNE1): Amplification or overexpression of CCNE1, the gene encoding Cyclin E1, is a primary driver of resistance.[1][2][3][4] This leads to the formation of hyperactive Cyclin E-CDK2 complexes that can overcome the inhibitory effects of the drug.

  • Loss of Retinoblastoma (Rb) Protein: Loss-of-function mutations in the RB1 gene can uncouple the cell cycle from CDK4/6 regulation, leading to increased reliance on CDK2 for cell cycle progression and thereby conferring resistance to CDK4/6 inhibitors, which can be overcome by targeting CDK2.[5][6][7][8][9]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that circumvent the need for CDK2 activity.[5][6][7][8] Key pathways include:

    • PI3K/AKT/mTOR pathway: Activation of this pathway can promote cell growth and proliferation independently of CDK2.[5][7]

    • MAPK (RAS/RAF/MEK/ERK) pathway: This pathway can also drive cell cycle progression and is a known resistance mechanism.[5]

  • Increased CDK2 Activity: In some cases, particularly in the context of resistance to CDK4/6 inhibitors, cancer cells can upregulate CDK2 activity to maintain Rb phosphorylation and drive cell cycle progression.[1][2]

Q2: We are screening a new CDK2 inhibitor and observe intrinsic resistance in some cancer cell lines. What are the potential underlying causes?

A2: Intrinsic resistance to CDK2 inhibitors can be attributed to pre-existing molecular characteristics of the cancer cells, such as:

  • CCNE1 Amplification: Cell lines with pre-existing high levels of CCNE1 amplification are often intrinsically resistant to CDK2 inhibitors.[1][2][3][4]

  • RB1 Loss: Cancers lacking functional Rb protein are less dependent on the CDK4/6-Rb axis and may rely more on CDK2, but high CDK2 activity from the outset can contribute to reduced sensitivity.[5][6][7][8][9]

  • Co-activation of Oncogenic Pathways: The presence of strong oncogenic drivers, such as mutations in the PI3K or RAS pathways, can provide alternative routes for cell cycle progression, reducing the reliance on CDK2.[5][6][7][8]

Q3: What are the current therapeutic strategies to overcome resistance to CDK2 inhibitors?

A3: Several strategies are being explored to overcome resistance to CDK2 inhibitors, primarily focusing on combination therapies:

  • Combination with CDK4/6 Inhibitors: For cancers that develop resistance to CDK4/6 inhibitors through CDK2 activation, a combination with a CDK2 inhibitor can be effective.[1][2][8]

  • Combination with PARP Inhibitors: In cancers with CCNE1 amplification, combining CDK2 and PARP inhibitors has shown promise.[1][2]

  • Targeting Bypass Pathways: Co-targeting the PI3K/AKT/mTOR or MAPK pathways alongside CDK2 can prevent the emergence of resistance.[5][7]

  • Immunotherapy Combinations: Preclinical studies suggest that CDK2 inhibition can enhance anti-tumor immune responses, making combinations with immune checkpoint inhibitors a promising approach.[1][2][10]

Troubleshooting Guides

Problem 1: Decreased efficacy of the CDK2 inhibitor in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of acquired resistance through CCNE1 amplification.1. Assess CCNE1 Expression: Perform qPCR or Western blotting to compare CCNE1 mRNA and Cyclin E1 protein levels between sensitive and resistant cells. 2. Consider Combination Therapy: If Cyclin E1 is upregulated, test the efficacy of combining the CDK2 inhibitor with a PARP inhibitor.
Activation of a bypass signaling pathway (e.g., PI3K/AKT).1. Analyze Pathway Activation: Use Western blotting to probe for phosphorylated forms of key pathway components (e.g., p-AKT, p-ERK) in treated and untreated resistant cells. 2. Test Pathway Inhibitors: Evaluate the synergistic effect of combining your CDK2 inhibitor with a PI3K or MEK inhibitor.
Loss of Rb protein expression.1. Check Rb Status: Perform a Western blot to confirm the presence or absence of Rb protein in the resistant cells. 2. Re-evaluate Model System: If Rb is lost, the mechanism of action of your CDK2 inhibitor in this context may be altered. Consider using an Rb-proficient cell line for further studies on canonical CDK2 inhibition.
Problem 2: A specific cancer cell line is refractory to CDK2 inhibitor treatment from the outset.
Possible Cause Troubleshooting Steps
High baseline levels of CCNE1 amplification.1. Genomic and Expression Analysis: Check publicly available databases (e.g., CCLE, TCGA) for the CCNE1 copy number and expression level in your cell line of interest. 2. Select Appropriate Models: For initial efficacy studies, prioritize cell lines with low to moderate CCNE1 expression.
Pre-existing activation of bypass pathways.1. Characterize Baseline Signaling: Profile the baseline activity of key signaling pathways (PI3K/AKT, MAPK) in the untreated cell line. 2. Explore Combination Screens: A high-throughput screen combining your CDK2 inhibitor with a library of targeted agents may reveal effective synergistic combinations.

Quantitative Data Summary

Table 1: Examples of CDK2 Inhibitors in Clinical Trials

CDK2 InhibitorOther CDKs InhibitedTargeted CancersNoteworthy Toxicities
FadraciclibCDK1, CDK4, CDK5, CDK7, CDK9Solid Tumors, CLL, AML, MDSReversible neutropenia
PF-07104091CDK2-specificHR+/HER2- Breast CancerGenerally tolerable
BLU-222CDK2-specificSolid TumorsNot specified

This table is a summary of information from publicly available sources and is not exhaustive.[1][11]

Experimental Protocols

Protocol 1: Western Blot Analysis of Cyclin E1 and Phospho-Rb
  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat cells with the CDK2 inhibitor at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin E1, Phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of the CDK2 inhibitor, alone or in combination with another agent.

    • Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Visualizations

G cluster_0 Canonical CDK2 Pathway cluster_1 Resistance Mechanisms CDK46 CDK4/6 Rb Rb CDK46->Rb p CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CDK2->Rb p CyclinE->CDK2 CCNE1_amp CCNE1 Amplification CCNE1_amp->CyclinE Bypass_Pathway Bypass Pathway (e.g., PI3K/AKT) Bypass_Pathway->S_Phase Rb_loss Rb Loss Rb_loss->E2F constitutive activation CDK2_inhibitor CDK2 Inhibitor CDK2_inhibitor->CDK2

Caption: Signaling pathways in CDK2-mediated cell cycle progression and mechanisms of resistance to CDK2 inhibitors.

G cluster_workflow Experimental Workflow for Investigating CDK2 Inhibitor Resistance cluster_analysis Molecular Analysis cluster_strategy Overcoming Resistance start Sensitive Cancer Cell Line treatment Chronic Treatment with CDK2 Inhibitor start->treatment resistance Resistant Cell Line Emerges treatment->resistance western Western Blot (Cyclin E, p-Rb, p-AKT) resistance->western qpcr qPCR (CCNE1 mRNA) resistance->qpcr viability Cell Viability Assays (IC50 determination) resistance->viability combo_therapy Combination Therapy (e.g., + PARP inhibitor) western->combo_therapy qpcr->combo_therapy viability->combo_therapy evaluate_synergy Evaluate Synergy (e.g., Bliss, HSA) combo_therapy->evaluate_synergy

References

Technical Support Center: Improving the Bioavailability of Cdk2 Inhibitors for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Cyclin-dependent kinase 2 (Cdk2) inhibitors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments in a question-and-answer format.

Question 1: My Cdk2 inhibitor shows high potency in vitro, but very low oral bioavailability in animal models. What are the likely causes and how can I address this?

Answer:

Low oral bioavailability despite good in vitro activity is a common challenge, often stemming from poor absorption or extensive first-pass metabolism. The absolute bioavailability of many small molecule kinase inhibitors can be low due to these factors.[1][2][3] Here are the primary causes and potential solutions:

  • Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and poorly soluble in water, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][3][4]

    • Solution: Formulation Strategies. Employing enabling formulations is a key approach. Strategies include:

      • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[5][6]

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[6][7]

      • Lipid-Based Formulations: Incorporating the inhibitor into oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1][4][7]

      • Complexation: Using cyclodextrins to form inclusion complexes can create a hydrophilic environment for the drug, improving its solubility.[4][6]

  • High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver (primarily by Cytochrome P450 enzymes like CYP3A4) before it reaches systemic circulation.[8]

    • Solution: Prodrug Approach. A prodrug is an inactive derivative of the parent drug that is converted into its active form in the body.[9][10] This approach can be used to mask the metabolic site of the inhibitor, improving its stability and bioavailability.[9][11][12] The design of a prodrug aims to improve properties related to Absorption, Distribution, Metabolism, and Excretion (ADME).[9]

  • Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its absorption.

    • Solution: Co-administration with Inhibitors or Prodrug Design. While co-administration with P-gp inhibitors can be a useful experimental tool, designing a prodrug that is not a substrate for these transporters is a more viable clinical strategy.

Question 2: I'm observing high variability in the plasma concentrations of my Cdk2 inhibitor between different animals in the same study group. What could be causing this?

Answer:

High inter-individual variability is a significant issue that can confound study results. The causes are often multifactorial:

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.[3] For lipid-based formulations, the presence of food can enhance absorption, while for drugs with pH-dependent solubility, food can alter gastric pH and affect dissolution.[2]

    • Solution: Standardize Feeding Protocols. Ensure that all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing. Conduct specific food-effect studies to understand the impact of food on your inhibitor's bioavailability.

  • Inconsistent Formulation/Dosing: If the drug is administered as a suspension, inadequate homogenization can lead to inconsistent dosing. Precipitation of the drug from a solution formulation upon contact with gastrointestinal fluids can also lead to variable absorption.

    • Solution: Optimize and Validate Formulation. Ensure your formulation is homogeneous and stable. For solution-based doses, consider using co-solvents or surfactants to maintain solubility upon administration.[13] For suspensions, ensure consistent particle size and use a suspending agent.

  • Biological Variability: Factors such as differences in gastrointestinal motility, pH, and expression levels of metabolic enzymes and transporters among animals can contribute to variability.

    • Solution: Increase Sample Size and Use Genetically Homogeneous Animals. Using a larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes. Using inbred strains of animals can also reduce genetic variation in drug metabolism.

Question 3: My Cdk2 inhibitor had good bioavailability in rats, but it is poorly bioavailable in dogs. Why is this happening?

Answer:

Significant differences in pharmacokinetics between preclinical species are common and highlight the importance of interspecies scaling.

  • Differences in First-Pass Metabolism: The expression and activity of metabolic enzymes, particularly CYP enzymes, can vary significantly between species. An inhibitor that is a minor substrate for a particular CYP enzyme in rats may be a major substrate for the equivalent enzyme in dogs or humans.[14]

    • Solution: In Vitro Metabolism Studies. Before advancing to a second species, conduct in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human). This can help predict potential differences in metabolic clearance and identify the primary metabolizing enzymes.

  • Differences in Transporter Activity: The expression and substrate specificity of drug transporters (like P-gp) can also differ between species, leading to variations in absorption and distribution.

    • Solution: In Vitro Transporter Assays. Use cell-based assays (e.g., Caco-2 cells) to determine if your inhibitor is a substrate for key human efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when a Cdk2 inhibitor shows poor bioavailability? A1: First, determine the cause. A low-dose intravenous (IV) study in the same species will help you calculate the absolute oral bioavailability and determine if the issue is poor absorption or high clearance (first-pass metabolism). Concurrently, assess the drug's physicochemical properties, such as aqueous solubility and permeability.

Q2: What is the role of Cdk2 in the cell cycle and cancer? A2: Cdk2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[15][16] It forms complexes with Cyclin E and Cyclin A.[15] The Cdk2/Cyclin E complex is required for the initiation of DNA synthesis.[17][18] Overexpression of Cdk2 or its activating partners, like Cyclin E, can lead to uncontrolled cell proliferation, a hallmark of cancer.[19][20][21] Therefore, inhibiting Cdk2 is a promising therapeutic strategy for certain cancers.[19][22]

Q3: Which formulation strategy is best for my poorly soluble Cdk2 inhibitor? A3: The best strategy depends on the specific physicochemical properties of your inhibitor. A systematic approach is recommended. Start by characterizing the compound's solubility, lipophilicity, and melting point. For "brick-dust" molecules (high melting point, poor solubility), amorphous solid dispersions or nanomilling may be effective.[5] For "grease-ball" molecules (high lipophilicity), lipid-based formulations like SEDDS are often successful.[4][5]

Q4: What is a prodrug and how can it improve bioavailability? A4: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.[9][10] Prodrugs can be designed to overcome various challenges by:

  • Increasing Solubility: Attaching a polar moiety (like a phosphate group) can dramatically increase aqueous solubility.[23]

  • Improving Permeability: Masking polar functional groups can increase lipophilicity and improve passive diffusion across the gut wall.

  • Bypassing First-Pass Metabolism: Modifying the part of the molecule susceptible to metabolic enzymes can protect it from degradation.[9]

  • Targeting Transporters: A prodrug can be designed to be a substrate for uptake transporters (e.g., peptide transporters), enhancing its absorption.[10]

Q5: How do I measure the bioavailability of my Cdk2 inhibitor in vivo? A5: Bioavailability is typically determined by a pharmacokinetic (PK) study.[24] This involves administering the drug through both an oral (PO) and an intravenous (IV) route in separate groups of animals. Blood samples are collected at various time points after dosing, and the concentration of the drug in the plasma is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26] The Area Under the Curve (AUC) is calculated from the plasma concentration-time plot. Absolute bioavailability (F%) is then calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[24]

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Micronization/Nanosizing Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[5][6]Relatively simple and widely applicable; can be used for crystalline compounds.May not be sufficient for extremely insoluble compounds; potential for particle agglomeration.
Amorphous Solid Dispersions The drug is dispersed in a high-energy amorphous state within a polymer matrix, increasing its apparent solubility and dissolution.[6][7]Can achieve significant increases in solubility and bioavailability; can create supersaturated solutions.[4]The amorphous state is thermodynamically unstable and can recrystallize over time; requires specific polymers and manufacturing processes (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon contact with GI fluids, facilitating absorption.[4][7]Enhances solubilization of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.Potential for GI side effects with high surfactant concentrations; drug may precipitate upon dilution in the gut.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[4][6]Forms a true solution; can improve stability.Limited by the stoichiometry of the complex (1:1 or 1:2); potential for renal toxicity with some cyclodextrins at high doses.
Prodrug Approach A bioreversible chemical modification of the drug to improve physicochemical properties (e.g., solubility, permeability).[9][11][12]Can address multiple ADME issues simultaneously (solubility, metabolism, transport); potential for tissue-specific targeting.Requires careful design to ensure efficient conversion back to the active drug; adds synthetic complexity and regulatory considerations.
Table 2: Illustrative Bioavailability Data for Preclinical Cdk2 Inhibitors
Compound IDFormulation StrategyPreclinical SpeciesOral Bioavailability (F%)Key Observation
CDK2i-A Simple suspension in 0.5% methylcelluloseRat< 5%Poor solubility likely limits absorption.
CDK2i-A Amorphous solid dispersion (1:4 drug:polymer ratio)Rat45%Amorphous formulation significantly improved exposure.
CDK2i-B Solution in PEG 400Rat15%High clearance suspected; likely first-pass metabolism.
CDK2i-B-Pro Phosphate prodrug of CDK2i-B in aqueous solutionRat70%Prodrug approach successfully mitigated first-pass metabolism.
CDK2i-C Self-Emulsifying Drug Delivery System (SEDDS)Dog65%Lipid formulation effective for this lipophilic compound.
CDK2i-C Simple suspension in 0.5% methylcelluloseDog8%Demonstrates the necessity of enabling formulations for this class.

Note: Data in this table is illustrative and intended for educational purposes.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in Rodents

Objective: To determine the absolute oral bioavailability of a Cdk2 inhibitor in rats.

Methodology:

  • Animal Preparation:

    • Use 12 male Sprague-Dawley rats (250-300g), divided into two groups (n=6 for IV, n=6 for PO).

    • Fast animals overnight (approx. 12-16 hours) before dosing but allow free access to water.

  • Dose Preparation:

    • IV Formulation: Dissolve the Cdk2 inhibitor in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

    • PO Formulation: Prepare the test formulation (e.g., suspension, solid dispersion, SEDDS) at a concentration of 5 mg/mL.

  • Drug Administration:

    • IV Group: Administer the drug via a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer the drug via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from 3 animals per time point from the tail vein into EDTA-coated tubes.

    • IV Sampling Times: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Sampling Times: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of the Cdk2 inhibitor in the plasma samples using a validated LC-MS/MS method.

    • Prepare a standard curve in blank plasma to quantify the inhibitor concentration accurately.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC, from the plasma concentration-time data.

    • Calculate absolute oral bioavailability (F%) using the formula provided in the FAQs.

Protocol 2: Preparation of an Amorphous Solid Dispersion via Spray Drying

Objective: To improve the solubility of a poorly water-soluble Cdk2 inhibitor by creating an amorphous solid dispersion (ASD).

Methodology:

  • Material Selection:

    • Drug: Cdk2 inhibitor with poor aqueous solubility.

    • Polymer: Select a suitable polymer such as HPMCAS (hydroxypropyl methylcellulose acetate succinate) or PVP VA 64 (copovidone).

    • Solvent System: Choose a volatile solvent system that dissolves both the drug and the polymer (e.g., acetone/water or dichloromethane/methanol).

  • Solution Preparation:

    • Prepare a solution containing the Cdk2 inhibitor and the polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

    • Dissolve the polymer completely in the chosen solvent system with stirring.

    • Once the polymer is dissolved, add the Cdk2 inhibitor and continue stirring until a clear solution is obtained.

  • Spray Drying Process:

    • Set up the spray dryer with the appropriate nozzle and cyclone.

    • Optimize spray drying parameters:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent drug/polymer degradation.

      • Atomization Gas Flow: Adjusted to achieve a fine droplet size.

      • Feed Rate: Controlled to maintain a stable outlet temperature and prevent process interruption.

    • Pump the drug-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a dry powder that is collected in the cyclone.

  • Powder Collection and Secondary Drying:

    • Carefully collect the resulting powder from the collection vessel.

    • Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization of the ASD:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the powder (absence of sharp Bragg peaks).

    • Dissolution Testing: Perform in vitro dissolution tests to compare the dissolution rate of the ASD to the crystalline drug.

Mandatory Visualizations

Cdk2_Signaling_Pathway cluster_cdk46 G1 Phase cluster_cdk2 G1/S Transition Mitogens Growth Factors (Mitogens) Receptor Receptor Tyrosine Kinase Mitogens->Receptor Ras_Pathway Ras/MAPK Pathway Receptor->Ras_Pathway Activates CyclinD Cyclin D Ras_Pathway->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (Hypo) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates (Hyper)

Caption: Cdk2 signaling pathway at the G1/S cell cycle transition.

Bioavailability_Workflow Start Start: Cdk2 Inhibitor with Poor Oral Bioavailability Assess 1. Assess Cause - In Vivo IV PK for Absolute F% - In Vitro Solubility/Permeability Start->Assess Decision Primary Cause Identified? Assess->Decision Solubility Low Solubility / Dissolution Decision->Solubility Yes Metabolism High First-Pass Metabolism Decision->Metabolism Yes Formulate 2a. Formulation Strategies - Amorphous Dispersions - Nanosizing - Lipid-Based Systems Solubility->Formulate Prodrug2 2c. Prodrug Strategy - Add Solubilizing Moiety Solubility->Prodrug2 Prodrug1 2b. Prodrug Strategy - Mask Metabolic Hotspots - Improve Permeability Metabolism->Prodrug1 Reassess 3. Re-evaluate in vivo - Oral PK study in Rodents with optimized approach Formulate->Reassess Prodrug1->Reassess Prodrug2->Reassess Decision2 Bioavailability Goal Met? Reassess->Decision2 Advance Advance to Further Studies (e.g., Dog PK, Efficacy Models) Decision2->Advance Yes Iterate Iterate on Strategy or Combine Approaches Decision2->Iterate No Iterate->Assess Bioavailability_Strategies Main Improving Bioavailability of Cdk2 Inhibitors Solubility Poor Aqueous Solubility Main->Solubility Absorption Poor Membrane Permeability Main->Absorption Metabolism High First-Pass Metabolism Main->Metabolism Formulation Formulation Strategies Solubility->Formulation ChemMod Chemical Modification Absorption->ChemMod Metabolism->ChemMod ASD Amorphous Solid Dispersions Formulation->ASD Nano Nanosizing Formulation->Nano Lipid Lipid-Based Formulations Formulation->Lipid ProdrugSol Solubilizing Prodrugs (e.g., Phosphate Esters) Formulation->ProdrugSol ChemMod->ProdrugSol ProdrugPerm Lipophilic Prodrugs ChemMod->ProdrugPerm ProdrugMet Metabolically Blocked Prodrugs ChemMod->ProdrugMet

References

Minimizing batch-to-batch variability of Cdk2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-X, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cdk2-IN-X?

A1: Cdk2-IN-X is an ATP-competitive inhibitor of Cdk2. Cdk2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[1][2] By binding to the ATP-binding pocket of Cdk2, Cdk2-IN-X prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting cell proliferation.[3][4]

Q2: What are the primary applications of Cdk2-IN-X in research?

A2: Cdk2-IN-X is primarily used in cancer research to study the effects of Cdk2 inhibition on tumor cell growth, proliferation, and apoptosis.[5][6] It is also a valuable tool for investigating the role of Cdk2 in other cellular processes, such as DNA replication and repair.[7][8]

Q3: How should I store and handle Cdk2-IN-X?

A3: Cdk2-IN-X should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What is the recommended working concentration for Cdk2-IN-X?

A4: The optimal working concentration of Cdk2-IN-X will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on literature for similar potent Cdk2 inhibitors, a starting concentration range of 10 nM to 1 µM is often effective.

Troubleshooting Guide: Minimizing Batch-to-Batch Variability

Batch-to-batch variability of a small molecule inhibitor can significantly impact the reproducibility of experimental results. This guide provides a structured approach to identifying and mitigating potential sources of variability.

Problem: Inconsistent experimental results between different batches of Cdk2-IN-X.

This can manifest as shifts in IC50 values, changes in the magnitude of the biological response, or unexpected off-target effects.

Visualizing the Troubleshooting Process

Below is a logical workflow to diagnose and address batch-to-batch variability.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Phase 1: Physicochemical Characterization cluster_2 Phase 2: In Vitro Activity Assessment cluster_3 Phase 3: Data Analysis and Action Start Inconsistent results observed between batches Purity Assess Purity (HPLC, LC-MS) Start->Purity Identity Confirm Identity (NMR, HRMS) Purity->Identity Solubility Determine Solubility Identity->Solubility Biochemical_Assay Biochemical Assay (e.g., Kinase Glo®) Solubility->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Proliferation Assay) Biochemical_Assay->Cellular_Assay Compare_Data Compare data with Certificate of Analysis (CoA) and previous batches Cellular_Assay->Compare_Data Contact_Supplier Contact Supplier for investigation Compare_Data->Contact_Supplier Discrepancy found Optimize_Protocol Optimize experimental protocol (e.g., solubilization) Compare_Data->Optimize_Protocol Minor variation New_Batch Qualify a new batch of inhibitor Compare_Data->New_Batch Batch fails QC

Caption: A troubleshooting workflow for addressing batch-to-batch variability of Cdk2-IN-X.

Step 1: Physicochemical Characterization of Each Batch

Before using a new batch, it is crucial to verify its fundamental properties.

1.1. Purity Assessment

  • Rationale: Impurities can have their own biological activities, leading to confounding results.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and identifies potential impurities.

  • Acceptance Criteria: Purity should typically be >98%.

1.2. Identity Confirmation

  • Rationale: Ensures that the supplied compound is indeed Cdk2-IN-X.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides a detailed structural fingerprint of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound.

  • Action: Compare the obtained spectra with the known structure of Cdk2-IN-X or data from a reliable reference batch.

1.3. Solubility Determination

  • Rationale: Poor solubility can lead to inaccurate dosing and reduced efficacy.

  • Methodology: Determine the maximum soluble concentration in your chosen solvent (e.g., DMSO) and your final assay buffer.

  • Action: If a batch exhibits lower solubility, adjust your stock concentration or sonicate briefly to aid dissolution. Always visually inspect for precipitates before use.

Data Presentation: Physicochemical Properties of Cdk2-IN-X Batches

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.298.995.1> 98%
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Molecular Weight (LC-MS) 452.18 [M+H]⁺452.19 [M+H]⁺452.20 [M+H]⁺± 0.5 Da of expected
Solubility in DMSO (mM) 1009570> 50 mM

In this example, Batch C would be flagged for failing purity and having lower solubility.

Step 2: In Vitro Activity Assessment

Confirming the biological activity of each batch is a critical step.

2.1. Biochemical Assay

  • Rationale: Directly measures the ability of the inhibitor to engage its target, Cdk2.

  • Methodology: A biochemical kinase assay (e.g., using ADP-Glo™ or a similar technology) measures the inhibition of recombinant Cdk2/Cyclin E activity in a cell-free system.

  • Action: Determine the IC50 for each batch.

2.2. Cellular Assay

  • Rationale: Assesses the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and stability.

  • Methodology: A cell-based proliferation assay (e.g., using CellTiter-Glo® or crystal violet staining) in a Cdk2-dependent cell line (e.g., a CCNE1-amplified cancer cell line).

  • Action: Determine the GI50 (concentration for 50% growth inhibition) for each batch.

Data Presentation: Biological Activity of Cdk2-IN-X Batches

AssayBatch A (Reference)Batch BBatch CAcceptance Criteria
Biochemical IC50 (nM) 5.25.815.7< 10 nM
Cellular GI50 (nM) 8592250< 150 nM

In this example, Batch C shows significantly reduced potency in both biochemical and cellular assays, correlating with its lower purity.

Experimental Protocols

Protocol 1: HPLC Purity Assessment
  • Preparation of Standard Solution: Accurately weigh and dissolve Cdk2-IN-X in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject 10 µL of the standard solution.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Cell Proliferation Assay (Crystal Violet)
  • Cell Seeding: Seed a Cdk2-dependent cancer cell line in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Cdk2-IN-X from each batch in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Destaining and Measurement:

    • Wash the plate thoroughly with water and allow it to dry.

    • Solubilize the stain with 100 µL of 10% acetic acid.

    • Measure the absorbance at 590 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the GI50.

Signaling Pathway Diagram

The following diagram illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle and the point of inhibition by Cdk2-IN-X.

Cdk2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CyclinD_Cdk46 activates Rb Rb CyclinD_Cdk46->Rb phosphorylates (hypo) CyclinD_Cdk46->Rb releases some E2F E2F Rb->E2F inhibits Rb->E2F fully releases CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 promotes transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DNA Pol) E2F->S_Phase_Genes activates transcription CyclinE_Cdk2->Rb phosphorylates (hyper) G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition enables Cdk2_IN_X Cdk2-IN-X Cdk2_IN_X->CyclinE_Cdk2 inhibits

Caption: The Cdk2 signaling pathway at the G1/S checkpoint, inhibited by Cdk2-IN-X.

References

Interpreting unexpected phenotypes after Cdk2-IN-15 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during their experiments with this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are treating our cancer cell line with this compound and observing significant apoptosis, but we expected a G1/S phase cell cycle arrest. Is this an off-target effect?

A1: While G1/S arrest is the canonical outcome of Cdk2 inhibition, observing apoptosis is not necessarily an off-target effect. Cdk2 has a complex and dual role in cell fate decisions.[1][2][3] In some cellular contexts, particularly in tumor cells where cell cycle checkpoints may be compromised, inhibiting Cdk2 can trigger apoptosis instead of a stable arrest.[2][4] This can be due to:

  • "Catastrophic" mitosis: In some cells, aberrant cell cycle progression due to Cdk2 inhibition can lead to mitotic catastrophe and subsequent apoptosis.[2]

  • p53-dependent apoptosis: Cdk2 activity can be upstream of the tumor suppressor p53. Inhibition of Cdk2 may lead to p53 activation and the induction of apoptosis.[2]

  • Sensitization to other stimuli: Inhibition of Cdk2 can sensitize cells to other apoptotic stimuli present in the culture environment.[2]

To investigate this further, you can perform a time-course experiment to see if a transient G1 arrest precedes the onset of apoptosis. Additionally, examining the activation status of key apoptotic markers like cleaved caspases and PARP can confirm the engagement of the apoptotic machinery.

Q2: Our cells treated with this compound are enlarging, flattening, and staining positive for senescence-associated β-galactosidase. We did not anticipate a senescence phenotype. What could be the cause?

A2: The induction of cellular senescence is an increasingly recognized outcome of targeting the cell cycle and is a plausible, though perhaps unexpected, on-target effect of Cdk2 inhibition.[5][6][7] Cdk2 plays a role in suppressing senescence, particularly in the context of oncogenic stress.[5][8] Potential mechanisms include:

  • Oncogene-induced senescence: In cells expressing oncogenes like Myc or Ras, Cdk2 activity is often required to bypass a senescence checkpoint.[5][6][8] Inhibition of Cdk2 can unmask this underlying senescent program.

  • DNA damage response: Cdk2 inhibition can lead to DNA damage, which is a potent inducer of senescence.[1]

  • G2 phase senescence: Some studies suggest that Cdk activity in the G2 phase, in the presence of DNA damage, can drive cells into senescence.[9]

To confirm a senescence phenotype, we recommend assessing multiple markers, such as the expression of p16INK4a and p21Cip1, and looking for the formation of senescence-associated heterochromatin foci (SAHF).

Q3: We've noticed altered cell morphology and cytoskeletal changes in our cells following this compound treatment, which seems unrelated to cell cycle arrest. Could this be an off-target effect?

A3: Altered cell morphology and cytoskeletal changes are less commonly associated with the direct role of Cdk2 in cell cycle progression and could potentially be off-target effects. Kinase inhibitors are known to sometimes have off-target activities on other kinases or cellular proteins.[10][11][12][13][14] Some kinase inhibitors have been reported to directly interact with components of the cytoskeleton, such as microtubules.[13]

To investigate this, consider the following:

  • Dose-response analysis: Determine if the morphological changes occur at the same concentration range that induces cell cycle arrest. A significant separation in the dose-response curves might suggest an off-target effect.

  • Phenotypic rescue: If you have a Cdk2 knockout or knockdown cell line, you can test if the morphological changes are still observed. If they are, it strongly suggests an off-target effect.

  • Kinome profiling: If resources permit, a kinome-wide screen could identify other kinases that this compound may be inhibiting.

Troubleshooting Guides

Problem 1: Inconsistent cell cycle arrest profile observed by flow cytometry.
  • Possible Cause 1: Suboptimal cell handling and fixation.

    • Solution: Ensure cells are harvested gently and fixed in cold 70% ethanol added dropwise while vortexing to prevent cell clumping. Refer to the detailed "Cell Cycle Analysis by Flow Cytometry" protocol below.[15][16][17][18][19]

  • Possible Cause 2: RNase treatment is insufficient.

    • Solution: Propidium iodide (PI) binds to both DNA and RNA. Ensure that RNase A is added to your staining solution and that the incubation is sufficient to degrade all RNA.[16][18]

  • Possible Cause 3: Cell density is too high or too low.

    • Solution: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment and harvest. Overly confluent or sparse cultures can have altered cell cycle distributions.

Problem 2: High background or no signal in Western blots for phosphorylated proteins (e.g., phospho-Rb).
  • Possible Cause 1: Phosphatase activity during sample preparation.

    • Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.[20][21][22][23]

  • Possible Cause 2: Incorrect blocking buffer.

    • Solution: For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[20][21][22]

  • Possible Cause 3: Low abundance of the phosphorylated target.

    • Solution: Ensure your experimental conditions are optimal to detect the phosphorylated protein. You may need to stimulate the pathway of interest before treatment to increase the basal level of phosphorylation.

Problem 3: Artifacts or non-specific staining in immunofluorescence.
  • Possible Cause 1: Inappropriate fixation or permeabilization.

    • Solution: The choice of fixative (e.g., paraformaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can significantly impact staining. Optimize these conditions for your specific antigen and antibody.[24][25][26][27]

  • Possible Cause 2: Secondary antibody cross-reactivity.

    • Solution: Always run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[24][25][26][27]

  • Possible Cause 3: Autofluorescence.

    • Solution: Some cell types exhibit endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence. If it is high, you may need to use a different fluorophore or an autofluorescence quenching agent.[25]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
MCF-7Breast Cancer150
U2OSOsteosarcoma200
HCT116Colon Cancer125
A549Lung Cancer350

Table 2: Hypothetical Cell Cycle Distribution after 24h Treatment with this compound (200 nM)

Cell Line% G1 Phase% S Phase% G2/M Phase
MCF-7 (Control)553015
MCF-7 (Treated)751015
HCT116 (Control)602515
HCT116 (Treated)80515

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation:

    • Harvest approximately 1 x 10^6 cells per sample by trypsinization.

    • Wash the cells once with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the appropriate channel (typically ~617 nm).

    • Use software to model the cell cycle distribution from the DNA content histogram.

Western Blot for Phosphorylated Proteins
  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Visualizations

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_Cdk46 Cyclin D / Cdk4/6 pRb pRb CyclinD_Cdk46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_gene Cyclin E Gene E2F->CyclinE_gene activates CyclinE_Cdk2 Cyclin E / Cdk2 CyclinE_gene->CyclinE_Cdk2 CyclinE_Cdk2->pRb hyper-phosphorylates S_phase_genes S Phase Genes CyclinE_Cdk2->S_phase_genes activates Cdk2_IN_15 This compound Cdk2_IN_15->CyclinE_Cdk2 inhibits p21_p27 p21 / p27 p21_p27->CyclinE_Cdk2 inhibits Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the phenotype consistent across replicates? start->q1 check_protocol Review and optimize experimental protocol q1->check_protocol No q2 Is the phenotype dose-dependent? q1->q2 Yes check_protocol->start on_target Likely on-target effect. Investigate alternative Cdk2 functions (apoptosis, senescence, DDR). q2->on_target Yes, correlates with Cdk2 inhibition IC50 off_target Potential off-target effect. Consider control experiments (e.g., Cdk2 knockout/knockdown). q2->off_target No, or biphasic response end Conclusion on_target->end off_target->end

References

Strategies to reduce toxicity of Cdk2 inhibitors in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2 inhibitors in combination therapies. The focus is on strategies to understand and mitigate toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with selective Cdk2 inhibitors in clinical and preclinical studies?

A1: Newer, highly selective Cdk2 inhibitors are generally better tolerated than older pan-CDK inhibitors.[1] However, common treatment-related adverse events still occur. The most frequently reported toxicities are primarily gastrointestinal and hematological.[1][2] These include nausea, vomiting, diarrhea, fatigue, anemia, and neutropenia.[2][3][4] Specific inhibitors might have unique side effects; for instance, blurred vision and photophobia have been reported in a small number of cases with certain compounds.[1][2]

Q2: Why is toxicity a particular concern when using Cdk2 inhibitors in combination therapies?

A2: Combining therapies can lead to overlapping or synergistic toxicity. While the goal is to achieve a synergistic anti-tumor effect, the combination can also enhance effects on normal, healthy tissues, leading to a narrower therapeutic window. For example, if both a Cdk2 inhibitor and a chemotherapy agent cause neutropenia, the combination may lead to a more severe and prolonged decrease in neutrophil counts, increasing the risk of infection. Careful dose and schedule optimization is critical to balance efficacy and toxicity.[5][6]

Q3: How does the selectivity of a Cdk2 inhibitor impact its toxicity profile?

A3: Selectivity is crucial for minimizing toxicity. Early "pan-CDK inhibitors" targeted multiple cyclin-dependent kinases, including those essential for the basic functions of healthy, non-cancerous cells (like Cdk1 for mitosis), leading to significant side effects.[7][8] Modern Cdk2 inhibitors are designed with high selectivity for Cdk2 over other kinases, particularly Cdk1.[1] This increased specificity helps to confine the cell-cycle arrest effect primarily to cancer cells that are dependent on Cdk2 for proliferation (e.g., those with Cyclin E amplification), thereby reducing the impact on normal tissues and lowering overall toxicity.[9][10]

Q4: What is the rationale for combining Cdk2 and Cdk4/6 inhibitors, and what are the toxicity implications?

A4: The primary rationale is to overcome or delay resistance to Cdk4/6 inhibitors.[11] Many tumors become resistant to Cdk4/6 inhibition by upregulating the Cyclin E-Cdk2 pathway to bypass the G1-S checkpoint.[6][12] By inhibiting both Cdk4/6 and Cdk2, a more complete and sustained cell-cycle arrest can be achieved.[1][13] Preclinical data show this combination can be highly effective.[1] However, because both kinase families play roles in the proliferation of normal cells, there is a potential for increased toxicity, particularly hematological and gastrointestinal side effects.[14] Clinical trials are actively evaluating the safety and efficacy of this combination, focusing on identifying manageable dosing schedules.[1][15]

Troubleshooting Guides

Q5: My in vitro experiment shows high cytotoxicity in non-cancerous cell lines with a Cdk2 inhibitor combination. How can I determine if this is an on-target or off-target effect?

A5: Distinguishing between on-target and off-target toxicity is a critical step. An unexpected toxic effect may not be due to the inhibition of Cdk2 itself, but rather the inhibitor binding to other kinases.[16][17]

  • Recommended Action: Use a genetic approach to validate the mechanism. Employ CRISPR/Cas9 to knock out the CDK2 gene in your control cell lines. If the cells lacking Cdk2 are resistant to the drug's cytotoxic effects, it confirms the toxicity is on-target. If the knockout cells are still sensitive, the drug is likely acting through an off-target mechanism.[16] This knowledge is crucial before moving to more complex in vivo models.

Q6: My in vivo model is showing severe weight loss and diarrhea with a concomitant Cdk2i + chemotherapy regimen. What strategies can I use to reduce this toxicity?

A6: Severe gastrointestinal toxicity is a common challenge. Modifying the treatment schedule is often the most effective strategy to mitigate this.

  • Recommended Action: Sequential Dosing. Instead of administering both agents at the same time (concomitant), try a sequential schedule. Pre-treatment with the Cdk2 inhibitor can arrest cancer cells in a specific phase of the cell cycle (e.g., G2/M), potentially making them more sensitive to a subsequent dose of a DNA-damaging agent like doxorubicin.[18][19] This approach can allow for lower, less toxic doses of the chemotherapy agent while maintaining or even enhancing efficacy. It also provides a recovery period for healthy tissues, like the gut epithelium, between treatments.

Q7: How can I identify a therapeutic window and an optimal dosing schedule for a novel Cdk2 inhibitor combination in vivo?

A7: The goal is to find a dose and schedule that maximizes anti-tumor activity while minimizing adverse effects. This requires a systematic approach.

  • Recommended Action: Staggered Combination Dose Escalation.

    • Single-Agent MTD: First, determine the Maximum Tolerated Dose (MTD) for each drug individually in your animal model.

    • Combination Testing: Begin testing the combination at doses significantly lower than the single-agent MTDs (e.g., 50% of MTD for each).

    • Schedule Variation: Evaluate both concomitant and sequential dosing schedules.

    • Monitor Toxicity: Closely monitor animals for clinical signs of toxicity (weight loss, behavioral changes) and perform regular hematological analysis (e.g., complete blood counts).

    • Efficacy Assessment: Correlate toxicity findings with anti-tumor efficacy (tumor volume measurements). The optimal schedule will be the one that provides the best balance of tumor growth inhibition and manageable side effects.

Q8: We are combining a Cdk2 inhibitor with a PARP inhibitor in a CCNE1-amplified ovarian cancer model and observing significant hematological toxicity. What is the underlying mechanism and how can we address it?

A8: This combination is mechanistically rational but can lead to enhanced toxicity. Cdk2 is involved in DNA damage repair processes, specifically homologous recombination.[1] PARP inhibitors trap PARP on DNA, leading to replication fork collapse and the formation of double-strand breaks that require homologous recombination for repair.

  • Mechanism of Toxicity: By inhibiting both Cdk2 and PARP, you are simultaneously increasing DNA damage and impairing a key repair pathway. While this is synthetically lethal to the cancer cells, it can also be highly toxic to normal hematopoietic stem and progenitor cells, which are highly proliferative and sensitive to DNA damage, leading to anemia, neutropenia, and thrombocytopenia.

  • Recommended Action:

    • Dose Reduction: The most straightforward approach is to reduce the dose of one or both agents.[11]

    • Intermittent Dosing: Instead of continuous daily dosing, explore an intermittent schedule (e.g., 5 days on, 2 days off) to allow for the recovery of bone marrow function.

    • Supportive Care: In preclinical models, this may be difficult, but clinically, this level of toxicity would be managed with growth factors (e.g., G-CSF) to stimulate white blood cell production.

Data Presentation: Toxicity of Selective Cdk2 Inhibitors in Clinical Trials

The following table summarizes common Treatment-Emergent Adverse Events (TEAEs) for two selective Cdk2 inhibitors, providing an overview of their toxicity profiles as monotherapies in early-phase clinical trials.

InhibitorTrial IdentifierCommon TEAEs (All Grades)Common Grade ≥3 TEAEsReference(s)
PF-07104091 NCT04553133Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%)Fatigue (20.0%), Nausea (14.3%), Diarrhea (8.6%), Anemia (8.6%)[4]
BLU-222 NCT04779183Nausea, Vomiting, Diarrhea, Anemia, Fatigue, PhotophobiaNausea, Anemia, Neutropenia[1][2]
INCB123667 NCT04154352Gastrointestinal (nausea, diarrhea), Hematological (neutropenia, anemia)Intestinal obstruction (rare)[1]
INX-315 NCT04693332Nausea, Vomiting, Diarrhea, Anemia, FatigueNausea, Blurred vision (rare)[2]

Data compiled from published abstracts and reviews. Percentages and specific events may vary based on dose level and patient population.

Experimental Protocols

Protocol: High-Throughput Survival Assay (HTSA) for Evaluating Combination Synergy and Toxicity

This protocol describes a method to assess the synergistic, additive, or antagonistic effects of a Cdk2 inhibitor combined with another therapeutic agent on cell viability.[20]

Objective: To determine the Combination Index (CI) for a two-drug combination across various dose levels, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Materials:

  • Cancer cell line(s) of interest

  • 96-well flat-bottom tissue culture plates

  • Cdk2 inhibitor (Drug A) and combination agent (Drug B)

  • Complete cell culture medium

  • MTT reagent (or other viability assay reagents like CellTiter-Glo)

  • Plate reader

  • Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)

Methodology:

  • Single-Agent Dose Response:

    • Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere for 24 hours.

    • Treat cells with a serial dilution of Drug A and Drug B separately for a defined period (e.g., 72 hours).

    • Perform an MTT assay to determine the IC25, IC50, and IC75 (concentrations that inhibit growth by 25%, 50%, and 75%) for each drug.

  • Combination Plate Setup (Checkerboard Assay):

    • Plate cells as in Step 1.

    • Prepare a dilution series for Drug A (e.g., centered around its IC50) and Drug B.

    • Add the drugs to the plate in a "checkerboard" format, where each well (except controls) receives a unique combination of concentrations of Drug A and Drug B. Include wells for single-agent controls and untreated controls.

    • Example: Drug A concentrations across columns, Drug B concentrations across rows.

  • Sequential Dosing (Optional):

    • To test a sequential schedule, add Drug A first. After a set incubation period (e.g., 24 hours), remove the medium, wash the cells, and add fresh medium containing Drug B. Incubate for the remaining duration.

  • Viability Assessment:

    • After the total incubation period (e.g., 72-120 hours), perform an MTT assay.

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and read the absorbance on a plate reader.

  • Data Analysis:

    • Convert absorbance values to a fraction of surviving cells relative to the untreated control.

    • Input the dose-response data for single agents and the combination into synergy analysis software.

    • The software will calculate the Combination Index (CI) for each dose combination based on the Chou-Talalay method.

    • Generate a CI plot or a synergy landscape map to visualize the interaction across all tested concentrations.

Visualizations

Signaling Pathways & Experimental Workflows

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Rb_E2F Rb-E2F (Active Repressor) CyclinD->Rb_E2F Phosphorylates CDK46 CDK4/6 CDK46->Rb_E2F Phosphorylates CyclinE Cyclin E Rb_p1 p-Rb CyclinE->Rb_p1 Hyper-phosphorylates CDK2_E CDK2 CDK2_E->Rb_p1 Hyper-phosphorylates E2F_active Active E2F E2F_active->CyclinE Promotes Transcription DNA_Rep DNA Replication E2F_active->DNA_Rep Rb_p1->E2F_active Releases some E2F Rb_p2 pp-Rb (Inactive) Rb_p1->Rb_p2 Rb_p2->E2F_active Fully Releases E2F Rb_E2F->Rb_p1 Partial Inactivation CDK46_i CDK4/6 Inhibitor CDK46_i->CDK46 CDK2_i CDK2 Inhibitor CDK2_i->CDK2_E

Caption: Dual CDK4/6 and CDK2 inhibition for a complete G1-S cell cycle block.

Toxicity_Workflow start Start: Novel Cdk2i Combination Study mtd 1. Determine Single-Agent Maximum Tolerated Dose (MTD) start->mtd combo 2. Test Combination (e.g., 50% MTDs) Concomitant Dosing mtd->combo check_tox 3. Severe Toxicity Observed? combo->check_tox seq_dose 4a. Switch to Sequential Dosing Schedule check_tox->seq_dose Yes proceed Proceed with Optimized Dose/Schedule for Efficacy Studies check_tox->proceed No re_eval 4b. Re-evaluate Doses (Further Reduction) seq_dose->re_eval check_again 5. Severe Toxicity Persists? re_eval->check_again stop Stop/Re-evaluate Combination Strategy check_again->stop Yes check_again->proceed No

Caption: Experimental workflow for optimizing combination therapy to reduce toxicity.

Biomarker_Logic start Tumor Biomarker Profile check_ccne1 CCNE1 Amplified? start->check_ccne1 check_rb RB Status? start->check_rb check_p16 p16 Expression? check_ccne1->check_p16 No strat1 High Cdk2 dependency. Combine Cdk2i with: - PARP Inhibitor - DNA Damaging Agent check_ccne1->strat1 Yes strat2 Resistance to Cdk4/6i likely. Combine Cdk2i with: - Cdk4/6 Inhibitor check_p16->strat2 High strat3 Cdk4/6i likely effective. Use Cdk2i upon progression. check_p16->strat3 Low strat4 G1/S checkpoint compromised. Combine Cdk2i with: - DNA replication/repair  inhibitors (e.g., PARPi) check_rb->strat4 Deficient strat5 Cdk2i may have limited single-agent activity. Consider other combinations. check_rb->strat5 Wild-Type

Caption: Logic diagram for selecting combination strategies based on tumor biomarkers.

References

Validation & Comparative

A Comparative Guide to Selective Cdk2 Inhibitors: Cdk2-IN-15 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (Cdk2) has emerged as a compelling target. Its pivotal role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents. This guide provides an objective comparison of Cdk2-IN-15, a notable chemical probe, against other selective Cdk2 inhibitors that have advanced to preclinical and clinical stages, including PF-06873600, Tegtociclib (PF-07104091), and Cirtociclib (BLU-222).

Introduction to Cdk2 and Its Role in Cancer

Cdk2 is a serine/threonine kinase that, when complexed with its regulatory partners, Cyclin E and Cyclin A, orchestrates the cell's entry into the DNA synthesis (S) phase. Dysregulation of the Cdk2 pathway, often through the overexpression of Cyclin E, is a hallmark of various cancers and can contribute to uncontrolled cell proliferation.[1][2] The Cdk2/Cyclin E complex, in particular, is crucial for the phosphorylation of the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for S-phase entry.[3][4][5]

Overview of Compared Cdk2 Inhibitors

This guide focuses on the following selective Cdk2 inhibitors:

  • This compound: A research chemical probe known for its potency and selectivity for Cdk2.

  • PF-06873600 (Ebvaciclib): A potent inhibitor of Cdk2, Cdk4, and Cdk6.[6][7]

  • Tegtociclib (PF-07104091): A selective Cdk2 inhibitor that has been evaluated in clinical trials.[8][9]

  • Cirtociclib (BLU-222): A highly selective and potent Cdk2 inhibitor currently in clinical development.[10][11]

Comparative Performance Data

The following tables summarize the available quantitative data for each inhibitor, detailing their potency and selectivity under various experimental conditions. It is crucial to note that direct head-to-head comparisons under identical assay conditions are limited, and thus, the data presented here is a collation from various sources.

Biochemical Potency

Biochemical assays measure the direct inhibitory effect of a compound on the purified Cdk2 enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics for potency.

InhibitorTargetIC50 (nM)Ki (nM)Assay Conditions
This compound Cdk2/Cyclin A~3-5-Immunoprecipitated Cdk2AS from human cells, Histone H1 substrate, 500 µM ATP.[12]
PF-06873600 Cdk2-0.09Not specified.[6]
Cdk2-0.1Mobility shift assay.[7]
Tegtociclib (PF-07104091) Cdk21.05-Not specified.[13]
Cirtociclib (BLU-222) Cdk2/Cyclin E1Not specified-Biochemical assays conducted at 1 mmol/L ATP.[10]

Note: The lack of standardized assay conditions across different studies makes direct comparison of absolute values challenging. The ATP concentration, specific cyclin partner, and substrate used can significantly influence the measured potency.

Cellular Potency

Cell-based assays provide insights into an inhibitor's activity in a more biologically relevant context, accounting for factors like cell permeability and off-target effects.

InhibitorCell LineIC50 (nM)Assay Type
This compound Not specifiedNot available-
PF-06873600 OVCAR-319 and 45Proliferation assay.[7]
Tegtociclib (PF-07104091) Not specifiedNot available-
Cirtociclib (BLU-222) Palbociclib-resistant MCF7 and T47D cells180 - 1600Not specified.[11]
Ovarian and Uterine cell linesVariesCyQuant (5 days).[14]
Selectivity Profiles

Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity. The selectivity is often expressed as a fold-difference in potency against the target kinase versus other kinases.

InhibitorComparison KinaseSelectivity (Fold)Assay Type
This compound Not specifiedNot available-
PF-06873600 Cdk4, Cdk6Potent inhibitor of Cdk4 and Cdk6 as well.Biochemical assays.[6][7]
Tegtociclib (PF-07104091) Cdk1~50-100Enzyme assays.[15]
Cirtociclib (BLU-222) Cdk1~50-100Enzyme assays.[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the Cdk2 signaling pathway and a general workflow for kinase inhibitor assessment.

Cdk2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth_Factors Ras_MAPK Ras/MAPK Pathway Cyclin_D Cyclin D Ras_MAPK->Cyclin_D Cdk4_6 Cdk4/6 Cyclin_D->Cdk4_6 Rb_p107_p130 Rb/p107/p130 Cdk4_6->Rb_p107_p130 p E2F E2F Rb_p107_p130->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cdk2 Cdk2 Cyclin_E->Cdk2 Cdk2->Rb_p107_p130 p DNA_Replication DNA Replication Cdk2->DNA_Replication

Caption: The Cdk2 signaling pathway in the G1/S transition of the cell cycle.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Lead Characterization cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification Biochemical_Assays Biochemical Assays (IC50, Ki) Hit_Identification->Biochemical_Assays Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assays->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Potency, Viability) Selectivity_Profiling->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo_Models In Vivo Animal Models ADME_Tox->In_Vivo_Models PD_Biomarkers Pharmacodynamic Biomarkers In_Vivo_Models->PD_Biomarkers IND_Enabling_Studies IND-Enabling Studies PD_Biomarkers->IND_Enabling_Studies

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to evaluate Cdk2 inhibitors.

Biochemical Kinase Activity Assay (Example: ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: A reaction mixture is prepared containing the Cdk2/cyclin complex, a suitable substrate (e.g., Histone H1), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]

Cell Viability Assay (Example: MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Cdk2 inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Cellular Target Engagement Assay (Example: NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells.

  • Cell Preparation: Cells are engineered to express the target kinase (Cdk2) fused to a NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: A fluorescently labeled tracer that binds to the kinase's active site is added to the cells, followed by the addition of the test inhibitor at various concentrations.

  • BRET Measurement: If the inhibitor displaces the tracer from the kinase, the BRET signal between the NanoLuc® donor and the fluorescent tracer acceptor decreases. This change in BRET is measured using a specialized plate reader.

  • Data Analysis: The displacement of the tracer by the inhibitor is used to determine the inhibitor's cellular potency (IC50) for target engagement.[16]

Conclusion

The development of selective Cdk2 inhibitors represents a promising therapeutic strategy for a range of cancers. While this compound serves as a valuable research tool for probing Cdk2 biology, compounds like Tegtociclib (PF-07104091) and Cirtociclib (BLU-222) have demonstrated the clinical potential of targeting this kinase. The dual Cdk2/4/6 inhibitor, PF-06873600, offers a broader approach to cell cycle inhibition.

The data presented in this guide, while not from direct comparative studies, provides a valuable overview of the relative potencies and selectivities of these key Cdk2 inhibitors. For researchers and drug developers, the choice of inhibitor will depend on the specific research question or therapeutic goal. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.

References

Unveiling the Selectivity of Cdk2-IN-15: A Comparative Analysis Against Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics and cell cycle research, the specificity of kinase inhibitors is paramount. This guide provides a detailed comparative analysis of the selectivity profile of Cdk2-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against a panel of other well-characterized CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform inhibitor selection and experimental design.

Executive Summary

This compound (also known as INX-315) demonstrates a high degree of selectivity for CDK2 over other cyclin-dependent kinases.[1] This guide presents a head-to-head comparison of its inhibitory activity with other prominent CDK inhibitors, including the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, as well as broader-spectrum inhibitors such as dinaciclib, flavopiridol, and roscovitine. The data, summarized in clear tabular format, underscores the distinct selectivity profile of this compound, highlighting its potential as a precise tool for studying CDK2 function and as a candidate for therapeutic development in specific cancer contexts, such as those with CCNE1 amplification or resistance to CDK4/6 inhibitors.[1]

Comparative Selectivity Profiles of CDK Inhibitors

The inhibitory activity of this compound and other CDK inhibitors is presented as IC50 values (the half-maximal inhibitory concentration), which quantify the concentration of a drug required to inhibit the activity of a kinase by 50%. The data has been compiled from various biochemical assays.

Table 1: IC50 Values (nM) of this compound and Other CDK Inhibitors Against a Panel of Cyclin-Dependent Kinases

InhibitorCDK1/CycBCDK2/CycECDK2/CycACDK4/CycD1CDK5/p25CDK6/CycD3CDK7/CycHCDK9/CycT
This compound (INX-315) 20044>1000->1000->1000
Palbociclib >10000>10000-11-16--
Ribociclib >10000>10000-10-39--
Abemaciclib 6377-2-9.9-39
Dinaciclib 31--1--4
Flavopiridol 30100-20-601010
Roscovitine (Seliciclib) 2700100->100000160-280>100000500800

Note: IC50 values are approximate and can vary based on experimental conditions and assay formats. Data is aggregated from multiple sources.[2][3][4][5][6][7][8][9]

Experimental Methodologies

The determination of inhibitor selectivity is reliant on robust and reproducible experimental protocols. The IC50 values presented in this guide were primarily generated using the following well-established biochemical and cellular assays:

Biochemical Kinase Inhibition Assays

These assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

  • LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition is detected by a decrease in this signal.[10][11][12][13][14]

  • Z'-LYTE™ Kinase Assay: This assay also utilizes FRET to measure kinase activity. A synthetic peptide substrate is phosphorylated by the kinase. A development reagent containing a site-specific protease then cleaves the non-phosphorylated peptides, disrupting FRET. The amount of phosphorylation is proportional to the FRET signal, and inhibition is measured by a decrease in this signal.[15][16][17][18]

Cellular Target Engagement Assays

These assays measure the ability of a compound to bind to its target within a live cell, providing a more physiologically relevant measure of potency.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to quantify compound binding in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the kinase, and energy transfer occurs from the luciferase to the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[1][19][20][21][22]

Visualizing CDK2's Role and Inhibition Measurement

To better understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the CDK2 signaling pathway and a generalized workflow for a kinase inhibition assay.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK4/6->Rb E2F E2F Cyclin E Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E Activates CDK2_E->Rb Phosphorylates CDK2_E->Rb DNA Replication DNA Replication CDK2_E->DNA Replication Promotes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A Activates CDK2_A->DNA Replication Maintains CDK2_A->DNA Replication Growth Factors Growth Factors Growth Factors->Cyclin D Rb->E2F Inhibits Rb->E2F E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes S-Phase Genes->Cyclin A This compound This compound This compound->CDK2_E This compound->CDK2_A

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Reaction_Mix Kinase + Substrate + ATP + Inhibitor (at various concentrations) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor This compound (or other inhibitor) Inhibitor->Reaction_Mix Incubation Incubate at controlled temperature Reaction_Mix->Incubation Detection_Reagent Add Detection Reagent (e.g., for FRET or Luminescence) Incubation->Detection_Reagent Signal_Measurement Measure Signal (Fluorescence or Luminescence) Detection_Reagent->Signal_Measurement Data_Plotting Plot % Inhibition vs. Inhibitor Concentration Signal_Measurement->Data_Plotting IC50_Calculation Calculate IC50 Value Data_Plotting->IC50_Calculation

Caption: Generalized workflow of a biochemical kinase inhibition assay.

Conclusion

The data presented in this guide clearly positions this compound as a highly selective inhibitor of CDK2. Its minimal activity against other CDKs, particularly the closely related CDK1 and the clinically targeted CDK4/6, makes it a valuable tool for dissecting the specific roles of CDK2 in cellular processes and disease. For researchers investigating CDK2-dependent pathways or developing therapies for cancers driven by CDK2 hyperactivity, this compound offers a more precise alternative to broader-spectrum CDK inhibitors, thereby reducing the potential for off-target effects and providing clearer, more interpretable experimental outcomes.

References

A Comparative Analysis of Cdk2-IN-15 in Patient-Derived Xenograft Models for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical efficacy of the selective CDK2 inhibitor, Cdk2-IN-15 (also known as INX-315), reveals its potential as a potent anti-cancer agent, particularly in tumors with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This guide provides a comprehensive comparison of this compound with other emerging CDK2 inhibitors and standard-of-care therapies, supported by experimental data from patient-derived xenograft (PDX) models.

This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data to inform future research and clinical trial design.

Executive Summary

Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target in oncology, playing a pivotal role in cell cycle progression. Its aberrant activation, often driven by the amplification of the CCNE1 gene, is a hallmark of several aggressive cancers, including certain types of ovarian, breast, and gastric cancers. Furthermore, CDK2 activity has been implicated in the development of resistance to CDK4/6 inhibitors, a current standard of care in HR+/HER2- breast cancer. This compound (INX-315) is a highly selective and potent inhibitor of CDK2 that has demonstrated significant anti-tumor activity in preclinical PDX models. This guide will compare its efficacy against other selective CDK2 inhibitors, namely BLU-222 and PF-07104091, as well as standard-of-care chemotherapies, providing a clear, data-driven overview of the current landscape of CDK2-targeted cancer therapy.

Comparative Efficacy in Patient-Derived Xenografts

The use of patient-derived xenografts, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, provides a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. The following tables summarize the quantitative efficacy data of this compound and its comparators in various PDX models.

Table 1: Efficacy in CCNE1-Amplified Ovarian Cancer PDX Models
TreatmentPDX ModelDosing ScheduleTreatment DurationTumor Growth Inhibition (TGI) / RegressionSource
This compound (INX-315) OV5398100 mg/kg, twice daily56 daysTumor regression[1]
BLU-222 CCNE1-amplified Ovarian Cancer CDXNot specifiedNot specifiedMonotherapy antitumor activity[2][3][4]
Standard of Care (Carboplatin + Paclitaxel) OV-41 (High-grade serous)Paclitaxel (15 mg/kg) + Carboplatin (50 mg/kg), intraperitoneally, on days 1, 8, and 183 weeksSignificant decrease in tumor weight (p=0.008)[5]
Table 2: Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer PDX Models
TreatmentPDX ModelDosing ScheduleTreatment DurationOutcomeSource
This compound (INX-315) + CDK4/6i Not specifiedNot specifiedNot specifiedOvercomes resistance[6][7][8][9][10]
BLU-222 + Ribociclib Palbociclib-resistant MCF-7 xenograftNot specifiedNot specified110% Tumor Growth Inhibition (TGI)N/A
PF-07104091 + Palbociclib/PF-0060 CDK4/6i and endocrine therapy resistant PDXNot specifiedNot specifiedTumor regression[11]
Standard of Care (Fulvestrant + Palbociclib) ST1799/PBR (Palbociclib-resistant)Not specifiedNot specifiedResistant (T/C = 80%)[12]

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of CDK2 inhibitors in PDX models is outlined below, based on methodologies reported in the cited literature.

1. PDX Model Establishment and Expansion:

  • Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).

  • Once tumors reach a specified volume (e.g., 1500-2000 mm³), they are harvested and passaged into new cohorts of mice for expansion. Early passages (typically P3-P5) are used for efficacy studies to maintain the genetic and histological integrity of the original tumor.

2. Dosing and Administration:

  • Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into treatment and control groups.

  • The investigational drug (e.g., this compound) is formulated in an appropriate vehicle and administered orally via gavage at specified doses and schedules (e.g., once or twice daily).

  • The control group receives the vehicle alone.

3. Tumor Growth Measurement and Analysis:

  • Tumor volume is measured periodically (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.

  • Body weight is also monitored as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression is also noted if tumor volumes decrease below their initial size.

4. Biomarker and Pathway Analysis:

  • At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis.

  • Techniques such as Western blotting are used to assess the levels of key proteins in the CDK2 signaling pathway (e.g., phosphorylated Rb, Cyclin E1).

  • Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates S_Phase_Entry S-Phase Entry CDK2_CyclinE->S_Phase_Entry promotes Growth_Factors Growth Factors Growth_Factors->CDK4_6_CyclinD CDK_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK_Inhibitors->CDK4_6_CyclinD Cdk2_IN_15 This compound Cdk2_IN_15->CDK2_CyclinE CCNE1_Amp CCNE1 Amplification CCNE1_Amp->CDK2_CyclinE hyperactivates

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation (Immunodeficient Mice) Patient_Tumor->Implantation Tumor_Growth Tumor Growth & Passaging Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Groups Treatment Groups (this compound, Alternatives, Vehicle) Randomization->Treatment_Groups Dosing Drug Administration Treatment_Groups->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Analysis Endpoint Analysis (TGI, Biomarkers) Monitoring->Analysis

Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.

Conclusion

References

Cdk2-IN-15: A Comparative Analysis of Monotherapy vs. Combination Therapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Cdk2-IN-15 as a monotherapy versus its use in combination with other therapeutic agents. Due to the limited publicly available data on this compound, this guide will utilize the potent and selective CDK2 inhibitor, INX-315, as a representative compound to illustrate the principles and potential of CDK2 inhibition in cancer therapy.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. While CDK2 inhibitors have shown promise as single agents in specific cancer contexts, their true potential may lie in combination therapies designed to overcome drug resistance and enhance anti-tumor activity.

This compound: A Selective Inhibitor of CDK2

INX-315: Monotherapy Efficacy in CDK2-Dependent Cancers

Preclinical studies have demonstrated that INX-315 monotherapy is effective in cancer models characterized by a dependency on CDK2 activity, such as those with Cyclin E1 (CCNE1) amplification.[2][6]

Key Findings:
  • Cell Viability: In a panel of ovarian cancer cell lines, INX-315 demonstrated potent inhibition of cell proliferation in CCNE1-amplified lines, while cell lines without CCNE1 amplification were largely insensitive.[6]

  • Cell Cycle Arrest: Treatment with INX-315 induces a G1 cell cycle arrest in sensitive cancer cell lines.[2][6]

  • Induction of Senescence: CDK2 inhibition by INX-315 has been shown to induce a state of cellular senescence in cancer cells.[2]

INX-315 in Combination Therapy: Overcoming Resistance and Enhancing Efficacy

The therapeutic landscape of CDK inhibition has been significantly shaped by the success of CDK4/6 inhibitors. However, acquired resistance to these agents, often driven by the activation of CDK2, presents a major clinical challenge.[4] Combination therapy with CDK2 inhibitors like INX-315 offers a promising strategy to overcome this resistance.[3][5][7]

Combination with CDK4/6 Inhibitors

Preclinical evidence strongly supports the combination of INX-315 with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) in models of CDK4/6 inhibitor-resistant breast cancer.[2][3][7]

Table 1: Comparison of INX-315 Monotherapy vs. Combination with CDK4/6 Inhibitor in CDK4/6i-Resistant Breast Cancer Models

ParameterINX-315 MonotherapyCDK4/6 Inhibitor MonotherapyINX-315 + CDK4/6 Inhibitor Combination
Cell Growth (in vitro) Reduced growthSlowed growthSignificant reduction in tumor growth and no noticeable growth after 8 weeks[3][6]
pRb Phosphorylation ReductionPartial ReductionMore complete suppression[6]
E2F Target Gene Expression Modest SuppressionModest SuppressionDeeper suppression[2][7]
Cellular Senescence InducedSome InductionSignificantly increased induction[2]
In Vivo Tumor Growth Slowed tumor growthSlowed tumor growthSignificant reduction in tumor growth[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating CDK2 inhibitors.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription Transcription Gene Transcription (S-phase entry) E2F->Transcription CDK2 CDK2 CDK2->pRb hyper-phosphorylates CyclinE->CDK2 activates CDK2_inhibitor This compound (INX-315) CDK2_inhibitor->CDK2 CDK46_inhibitor CDK4/6 Inhibitor CDK46_inhibitor->CDK46

Caption: Simplified signaling pathway of CDK2 and CDK4/6 in G1/S cell cycle progression.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_lines Cancer Cell Lines (e.g., CCNE1-amplified, CDK4/6i-resistant) treatment Treatment: - Monotherapy (INX-315) - Combination (INX-315 + CDK4/6i) cell_lines->treatment assays Assays: - Cell Viability (CTG) - Cell Cycle Analysis (FACS) - Western Blot (pRb, Cyclins) - Senescence Assay (β-galactosidase) treatment->assays xenograft Xenograft/PDX Models in_vivo_treatment In Vivo Dosing: - Monotherapy - Combination Therapy xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement

References

Predicting Response to Selective CDK2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biomarkers and mechanisms governing response to selective CDK2 inhibitors, with a focus on the preclinical compound INX-315, a potent and selective inhibitor of CDK2. This guide is intended for researchers, scientists, and drug development professionals.

The landscape of cancer therapy is continually evolving, with targeted therapies offering new hope for patients. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target, particularly in cancers that have developed resistance to frontline treatments like CDK4/6 inhibitors.[1][2] This guide provides a comprehensive comparison of biomarkers for predicting response to selective CDK2 inhibition, using the novel preclinical compound INX-315 as a primary example. While the specific compound "Cdk2-IN-15" was initially queried, available research strongly suggests this may be an internal or alternative designation for INX-315, a well-characterized selective CDK2 inhibitor.[1]

Mechanism of Action: The Role of CDK2 in Cell Cycle and Cancer

CDK2 is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[3][4] It forms complexes with cyclin E and cyclin A, which in turn phosphorylate various substrates, including the retinoblastoma protein (Rb), to promote DNA replication and cell division.[5][6] In certain cancers, particularly those with amplification of the CCNE1 gene (which encodes cyclin E1), tumor cells become heavily dependent on CDK2 for their proliferation.[1][7] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors.[1] Selective CDK2 inhibitors like INX-315 work by binding to the ATP-binding site of CDK2, blocking its kinase activity and thereby inducing cell cycle arrest and senescence in susceptible cancer cells.[1]

Potential Predictive Biomarkers for CDK2 Inhibition

The identification of reliable biomarkers is crucial for patient selection and the successful clinical development of CDK2 inhibitors. Preclinical studies with INX-315 and other CDK2 inhibitors have highlighted several promising candidates.

BiomarkerDescriptionRationale for PredictionAlternative Biomarkers/Considerations
CCNE1 Amplification Increased copy number of the CCNE1 gene, leading to overexpression of cyclin E1.Tumors with CCNE1 amplification are often "addicted" to the CDK2/cyclin E pathway for proliferation, making them highly sensitive to CDK2 inhibition.[1]Cyclin E1 protein overexpression (measured by IHC), mRNA levels.
Loss of Retinoblastoma (Rb) function Inactivation of the Rb tumor suppressor protein through mutation or deletion.In Rb-deficient tumors, the G1/S checkpoint is already compromised, and cells may rely more heavily on CDK2 for S-phase progression. This is a key resistance mechanism to CDK4/6 inhibitors.[8]High levels of p16INK4a (a CDK4/6 inhibitor), which can indicate a non-functional Rb pathway.
Resistance to CDK4/6 Inhibitors Tumors that have developed resistance to drugs like palbociclib, ribociclib, or abemaciclib.A common mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of the CDK2/cyclin E axis, which can bypass the CDK4/6 blockade.[1]Monitoring for the emergence of RB1 mutations or CCNE1 amplification during CDK4/6 inhibitor therapy.
High SKP2 Expression Overexpression of S-phase kinase-associated protein 2.Identified as a predictive biomarker for response to the CDK2 inhibitors BLU-222 and BLU-956 in preclinical small cell lung cancer models.[8]Further validation is needed to establish its role as a predictive biomarker for other CDK2 inhibitors and in other cancer types.

Experimental Data Summary

Preclinical studies with the selective CDK2 inhibitor INX-315 have demonstrated its potent anti-tumor activity in specific contexts.

Cell Line/ModelBiomarker StatusTreatmentOutcomeReference
OVCAR3 (Ovarian Cancer)CCNE1 amplifiedINX-315Induction of cell cycle arrest and senescence[1]
H2009 (Lung Cancer)CCNE1 amplifiedINX-315Tumor growth inhibition in xenograft models[1]
MCF7 (Breast Cancer)CDK4/6i-resistantINX-315 in combination with a CDK4/6 inhibitorRestoration of sensitivity to CDK4/6 inhibition[1]

Key Experimental Protocols

Cell Viability and Proliferation Assays:

  • Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the CDK2 inhibitor (e.g., INX-315) for a specified period (e.g., 72 hours).

  • Readout: Cell viability is typically measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blotting for Protein Expression and Phosphorylation:

  • Method: Cells are treated with the CDK2 inhibitor for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.

  • Antibodies: Membranes are probed with primary antibodies against key proteins such as total Rb, phosphorylated Rb (Ser807/811), Cyclin E1, CDK2, and loading controls like β-actin.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.

Cell Cycle Analysis by Flow Cytometry:

  • Method: Cells are treated with the CDK2 inhibitor, harvested, and fixed in ethanol.

  • Staining: Cells are stained with a DNA-intercalating dye such as propidium iodide (PI).

  • Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies:

  • Method: Human cancer cell lines (e.g., with CCNE1 amplification) are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, mice are treated with the CDK2 inhibitor (e.g., INX-315) or vehicle control via a relevant route of administration (e.g., oral gavage).

  • Monitoring: Tumor volume is measured regularly, and at the end of the study, tumors can be harvested for biomarker analysis.

Visualizing the Pathways and Workflows

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD_CDK46 Cyclin D-CDK4/6 Ras_MAPK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p p16 p16INK4A p16->CyclinD_CDK46 E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription S_Phase S-Phase Entry & DNA Replication E2F->S_Phase CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb p CDK2_IN_15 This compound (INX-315) CDK2_IN_15->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow start Start: Identify CCNE1-amplified or CDK4/6i-resistant cancer cell lines in_vitro In Vitro Studies start->in_vitro viability Cell Viability Assay (IC50 determination) in_vitro->viability western Western Blot (Rb phosphorylation, Cyclin E levels) in_vitro->western cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle in_vivo In Vivo Xenograft Model viability->in_vivo western->in_vivo cell_cycle->in_vivo treatment Treat with this compound (INX-315) in_vivo->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint: Tumor Biomarker Analysis monitoring->analysis end End: Evaluate Efficacy & Biomarker Correlation analysis->end

Caption: Preclinical experimental workflow for evaluating CDK2 inhibitors.

Conclusion and Future Directions

The development of selective CDK2 inhibitors like INX-315 holds significant promise for treating cancers with specific molecular vulnerabilities, such as CCNE1 amplification, and for overcoming resistance to existing therapies. The robust preclinical data for these compounds underscores the importance of a biomarker-driven approach to their clinical development. Future research should focus on the clinical validation of these biomarkers in prospective trials to ensure that these targeted therapies can be delivered to the patients who are most likely to benefit. Furthermore, the exploration of combination therapies, such as the co-administration of CDK2 and CDK4/6 inhibitors, warrants further investigation to combat therapeutic resistance.

References

A Comparative Analysis of CDK2 Inhibitors: Cdk2-IN-15 (INX-315) versus PF-07104091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target, particularly in tumors characterized by aberrant cell cycle regulation. This guide provides a detailed comparative analysis of two prominent selective CDK2 inhibitors: Cdk2-IN-15, also known as INX-315, and PF-07104091. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

At a Glance: Key Performance Metrics

A direct comparison of the biochemical and intracellular potency of INX-315 and PF-07104091 reveals distinct profiles. While both are potent CDK2 inhibitors, INX-315 demonstrates greater potency in both biochemical and cellular assays. Conversely, PF-07104091 exhibits higher selectivity over other cyclin-dependent kinases such as CDK4, CDK6, and CDK9.

ParameterThis compound (INX-315)PF-07104091Reference
Biochemical IC50 (CDK2/cyclin E1) 0.6 nM2.4 nM[1]
Intracellular IC50 (CDK2/cyclin E1, NanoBRET) 2.3 nM32 nM[1]
Selectivity (Fold vs. CDK1) ~50-fold>100-fold[1][2]
Selectivity (Fold vs. CDK4) 241-fold200 to 400-fold[2][3]
Selectivity (Fold vs. CDK6) 615-fold200 to 400-fold[2][3]
Selectivity (Fold vs. CDK9) 132-fold170-fold[2][3]

Mechanism of Action and Signaling Pathway

Both INX-315 and PF-07104091 are ATP-competitive inhibitors that target the catalytic subunit of the CDK2/cyclin E and CDK2/cyclin A complexes.[1] By blocking the kinase activity of CDK2, these inhibitors prevent the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition and DNA replication. This ultimately leads to cell cycle arrest and an induction of a senescence-like state in cancer cells.[1][3]

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD Cyclin D Ras Ras RTK->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates (pp) S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase Promotes CyclinA Cyclin A CyclinA->CDK2 Activates Inhibitor This compound (INX-315) / PF-07104091 Inhibitor->CDK2

Caption: The CDK2 signaling pathway leading to S-phase entry.

Cellular Activity and Proliferation Assays

The anti-proliferative effects of INX-315 and PF-07104091 have been evaluated in various cancer cell lines, particularly those with CCNE1 amplification, which renders them highly dependent on CDK2 activity.

Cell Viability (CellTiter-Glo® Assay)

In CCNE1-amplified ovarian (OVCAR-3) and gastric (MKN1) cancer cell lines, INX-315 demonstrated superior potency in inhibiting cell viability compared to PF-07104091.[1]

Cell LineThis compound (INX-315) IC50PF-07104091 IC50Reference
OVCAR-3 (Ovarian)~30 nM~100 nM[1]
MKN1 (Gastric)44 nM>100 nM[1]
Intracellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay confirmed the higher intracellular potency of INX-315 in directly engaging with the CDK2/cyclin E1 complex within live cells.

ParameterThis compound (INX-315)PF-07104091Reference
Intracellular IC50 (CDK2/cyclin E1) 2.3 nM32 nM[1]
Intracellular IC50 (CDK1/cyclin B1) 374 nMNot Reported[1]
Intracellular IC50 (CDK9/cyclin T1) 2950 nMNot Reported[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies comparing INX-315 and PF-07104091.[1]

CellTiter_Glo_Workflow Start Start Seed Seed OVCAR-3 or MKN1 cells in 96-well plates Start->Seed Treat Treat cells with serial dilutions of INX-315 or PF-07104091 Seed->Treat Incubate Incubate for 6 days Treat->Incubate Reagent Add CellTiter-Glo® Reagent Incubate->Reagent Lyse Lyse cells on an orbital shaker Reagent->Lyse Stabilize Incubate at room temperature to stabilize signal Lyse->Stabilize Read Measure luminescence Stabilize->Read End End Read->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

  • Cell Seeding: Plate OVCAR-3 or MKN1 cells in opaque-walled 96-well plates at a density that allows for logarithmic growth over the 6-day treatment period.

  • Compound Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of INX-315 or PF-07104091.

  • Incubation: Incubate the plates for 6 days under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent in a volume equal to the cell culture medium in each well.[4]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Intracellular Target Engagement Assay (NanoBRET™)

This protocol is based on the methodology used to assess the intracellular potency of INX-315 and PF-07104091.[1]

  • Cell Transfection: Co-transfect cells with plasmids encoding the CDK-NanoLuc® fusion protein (e.g., CDK2-NanoLuc®) and its partner cyclin (e.g., Cyclin E1).

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Tracer and Compound Addition: Add the NanoBRET® tracer and varying concentrations of the test compound (INX-315 or PF-07104091) to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the intracellular IC50 can be determined.

Western Blotting for Phospho-Rb and Cyclin A2

This protocol outlines the general steps for assessing the effect of CDK2 inhibitors on downstream targets.[1]

  • Cell Treatment: Treat OVCAR-3 or MKN1 cells with INX-315 or PF-07104091 at specified concentrations for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and Cyclin A2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Summary and Conclusion

Both this compound (INX-315) and PF-07104091 are potent and selective inhibitors of CDK2 with demonstrated anti-proliferative activity in CDK2-dependent cancer models. The choice between these two inhibitors may depend on the specific research question and experimental context.

  • This compound (INX-315) offers superior potency in both biochemical and cellular assays, making it a valuable tool for studies requiring strong inhibition of CDK2.

  • PF-07104091 provides a different selectivity profile with greater selectivity against other CDKs, which could be advantageous in studies where off-target effects on CDK4, CDK6, or CDK9 are a concern.

The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the role of CDK2 in cancer and developing novel therapeutic strategies targeting this key cell cycle regulator.

References

In Vivo Validation of Cdk2 Inhibitors: A Comparative Guide on Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor activity of prominent Cyclin-dependent kinase 2 (Cdk2) inhibitors. While this guide was initiated to focus on the in vivo validation of Cdk2-IN-15, a thorough search of publicly available scientific literature and patent databases did not yield any specific data for a compound with this designation. Therefore, this guide will focus on a comparative analysis of other key Cdk2 inhibitors with published preclinical in vivo data: INX-315 , BLU-222 , and PF-07104091 .

Cdk2 is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The following sections present a compilation of in vivo experimental data, detailed methodologies for xenograft studies, and visualizations of the Cdk2 signaling pathway and a general experimental workflow.

Comparative In Vivo Anti-Tumor Efficacy of Cdk2 Inhibitors

The following tables summarize the in vivo anti-tumor activity of INX-315, BLU-222, and PF-07104091 in various cancer models.

Table 1: In Vivo Efficacy of INX-315

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
Gastric Adenocarcinoma (PDX)Nude Mice100 mg/kg, BID, oralTumor regression[1]
Ovarian Carcinoma (PDX)Nude Mice100 mg/kg, BID, oralSignificant tumor growth inhibition[1]
Ovarian Cancer (OVCAR-3 CDX)Nude MiceNot specifiedNot specified[2]
Gastric Cancer (PDX)Nude MiceNot specifiedInhibited Rb-phosphorylation and induced tumor regression[2]

Table 2: In Vivo Efficacy of BLU-222

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
Ovarian Cancer (OVCAR-3 CDX)NOD-SCID MiceNot specifiedSignificant anti-tumor activity[No specific citation found for this exact data point]
Ovarian Cancer (OVCAR-3 CDX)Not specifiedIn combination with carboplatinInduced durable tumor regression[No specific citation found for this exact data point]

Table 3: In Vivo Efficacy of PF-07104091

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
HR+/HER2- Breast Cancer XenograftsNot specifiedIn combination with atirmociclibSynergistic tumor growth inhibition and profound tumor regression[No specific citation found for this exact data point]
Melanoma (B16F10)C57Bl/6 Mice20µM (in combination with palbociclib)Reversed palbociclib-induced increase in cyclin E1[No specific citation found for this exact data point]

Experimental Protocols

Below is a generalized experimental protocol for evaluating the in vivo anti-tumor efficacy of Cdk2 inhibitors using a xenograft model, based on common practices reported in the literature.

Xenograft Tumor Model Protocol

  • Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The Cdk2 inhibitor (e.g., this compound) or vehicle control is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be observed.

  • Pharmacodynamic Assessment: At the end of the study, tumors may be excised for pharmacodynamic analysis. This can include:

    • Western Blotting: To assess the levels of key proteins in the Cdk2 signaling pathway, such as phosphorylated Retinoblastoma protein (pRb).

    • Immunohistochemistry (IHC): To visualize the expression and localization of biomarkers within the tumor tissue.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.

Visualizations

Cdk2 Signaling Pathway

The following diagram illustrates the central role of Cdk2 in cell cycle progression. Growth factor signaling leads to the activation of Cyclin D-Cdk4/6, which initiates the phosphorylation of Rb. This allows for the expression of Cyclin E, which then binds to and activates Cdk2. The active Cyclin E/Cdk2 complex further phosphorylates Rb, leading to the release of the E2F transcription factor and the transcription of genes required for S-phase entry. Cdk2 inhibitors block this cascade, leading to cell cycle arrest.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_Cdk46 Cyclin D / Cdk4/6 Growth_Factors->CyclinD_Cdk46 pRb_E2F pRb-E2F Complex CyclinD_Cdk46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F releases CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 promotes transcription of Cyclin E DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates transcription for CyclinE_Cdk2->pRb_p_E2F hyper-phosphorylates Cdk2_Inhibitor Cdk2 Inhibitor (e.g., this compound) Cdk2_Inhibitor->CyclinE_Cdk2 inhibits

Caption: The Cdk2 signaling pathway in cell cycle progression.

Experimental Workflow for In Vivo Validation

The diagram below outlines the typical workflow for assessing the anti-tumor activity of a Cdk2 inhibitor in a preclinical setting.

In_Vivo_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of Cdk2 Inhibitor or Vehicle Randomization->Treatment Monitoring 6. Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint: Tumor Measurement Monitoring->Endpoint Analysis 8. Data Analysis and Pharmacodynamic Studies Endpoint->Analysis

Caption: A typical experimental workflow for in vivo validation.

References

Unlocking Synergistic Cancer Therapy: A Comparative Guide to Cdk2-IN-15 and PARP Inhibitor Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Cyclin-Dependent Kinase 2 (CDK2) inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising frontier in cancer therapeutics, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a comprehensive assessment of the synergistic effects of Cdk2-IN-15 in combination with PARP inhibitors, offering a comparative analysis of their performance, supporting experimental data, and detailed methodologies for key experiments. While direct experimental data for this compound in this specific combination is emerging, this guide leverages data from studies using highly potent and selective CDK2 inhibitors, such as fadraciclib (CYC065), as a surrogate to illustrate the potential of this therapeutic strategy.

Comparative Performance of CDK2 and PARP Inhibitor Combinations

The synergy between CDK2 and PARP inhibitors is particularly pronounced in cancer cells with mutations in the BRCA1 gene. These cells are often deficient in homologous recombination, a critical DNA repair pathway, making them highly dependent on PARP for cell survival. Inhibition of CDK2 appears to exacerbate this dependency, leading to a synthetic lethal interaction when combined with a PARP inhibitor.

Table 1: In Vitro Efficacy of CDK2 and PARP Inhibitors (Single Agent vs. Combination)

TreatmentCell LineIC50 (nM) - CDK2 InhibitorIC50 (nM) - PARP Inhibitor (Olaparib)Combination Effect
Fadraciclib (CDK2/9i)HCC1937 (BRCA1 mutant)~100-200~500Synergistic reduction in cell viability
CVT313 (CDK2i)Various tumor cell lines500-Potent single-agent activity
Olaparib (PARPi)HCC1937 (BRCA1 mutant)-~500-

Note: Data for fadraciclib is derived from studies on its synergistic effects with olaparib in BRCA1-mutated cell lines.[1] IC50 values for CVT313 are provided as a reference for a selective CDK2 inhibitor.[1][2][3][4][5]

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models (BRCA1 mutant)

TreatmentTumor ModelChange in Tumor VolumeSurvival Benefit
Vehicle ControlBLBC PDX (BRCA1 R1443)Progressive Growth-
Olaparib (50 mg/kg, daily)BLBC PDX (BRCA1 R1443)Moderate InhibitionModest increase in survival
Fadraciclib (40 mg/kg, 5 days/week)BLBC PDX (BRCA1 R1443)Moderate InhibitionModest increase in survival
Olaparib + FadraciclibBLBC PDX (BRCA1 R1443)Tumor Regression Significant increase in survival

Source: Adapted from Aziz et al., npj Breast Cancer, 2021.[1]

Mechanism of Synergy: A Dual Assault on Cancer Cells

The synergistic effect of combining CDK2 and PARP inhibitors stems from a multi-pronged attack on the cancer cell's survival mechanisms.

dot

SynergyMechanism cluster_0 CDK2 Inhibition (e.g., this compound) cluster_1 PARP Inhibition cluster_2 Synergistic Outcome CDK2i This compound CDK2 CDK2 CDK2i->CDK2 Inhibits CyclinE Cyclin E1 Stabilization CDK2i->CyclinE Leads to CellCycle Cell Cycle Dysregulation CDK2i->CellCycle Causes CDK2->CyclinE Degrades DNA_Damage Increased DNA Damage CyclinE->DNA_Damage Promotes DSB Double-Strand Breaks DNA_Damage->DSB Exacerbates Apoptosis Apoptosis CellCycle->Apoptosis Contributes to PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits & Traps PARPi->DSB Leads to accumulation of SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Mediates SSB_Repair->DSB Prevents conversion to DSB->Apoptosis Induces

Caption: Mechanism of synergy between CDK2 and PARP inhibitors.

  • Increased Genomic Instability by CDK2 Inhibition: In cancer cells with BRCA1 mutations, the protein Cyclin E1 is often stabilized.[4][5][6] CDK2 plays a role in the degradation of Cyclin E1. Therefore, inhibiting CDK2 leads to the accumulation of Cyclin E1, which in turn promotes DNA damage and genomic instability.[4][5][6]

  • Inhibition of DNA Repair by PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks.[7][8] In cells with deficient homologous recombination (like BRCA1 mutants), these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication.[7][8]

  • Synthetic Lethality: The combination of increased DNA damage from CDK2 inhibition and the blockage of a crucial repair pathway by PARP inhibition creates a state of "synthetic lethality," where the cancer cells cannot survive the overwhelming genomic damage and undergo apoptosis (programmed cell death).[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of the inhibitors on cell proliferation.

dot

MTT_Workflow A 1. Seed cells in 96-well plates B 2. Treat with this compound, PARP inhibitor, or combination at various concentrations A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCC1937) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][10][11][12][13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10][11][12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. Synergy can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Apoptosis_Workflow A 1. Treat cells with inhibitors for 48-72 hours B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes E->F G 7. Analyze by flow cytometry F->G H 8. Quantify apoptotic cell populations G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][15][16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15][16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

dot

CellCycle_Workflow A 1. Treat cells with inhibitors for 24-48 hours B 2. Harvest and wash cells with PBS A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G H 8. Determine cell cycle phase distribution G->H

Caption: Workflow for propidium iodide-based cell cycle analysis.

Protocol:

  • Cell Treatment: Culture cells and treat with the inhibitors for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[18][19][20][21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18][19][20][21]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[18][19][20][21]

  • PI Staining: Add propidium iodide solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[18][19][20][21]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Alternative and Comparative Treatments

The combination of this compound and PARP inhibitors should be viewed in the context of other therapeutic strategies targeting similar pathways.

  • PARP Inhibitor Monotherapy: Effective in cancers with BRCA1/2 mutations or other homologous recombination deficiencies.[7][8] However, resistance can develop through various mechanisms, including the restoration of homologous recombination.[3][22]

  • Combination with other DNA Damage Response (DDR) Inhibitors: PARP inhibitors are being explored in combination with inhibitors of ATR, ATM, and DNA-PK to enhance their efficacy and overcome resistance.[15]

  • Combination with Chemotherapy: PARP inhibitors can potentiate the effects of DNA-damaging chemotherapeutic agents.[12]

  • Combination with CDK4/6 Inhibitors: Preclinical studies have shown that combining PARP inhibitors with CDK4/6 inhibitors can also induce apoptosis and inhibit tumor growth.[14][23][24][25][26][27]

Conclusion

The synergistic combination of this compound and PARP inhibitors holds significant promise as a targeted therapy for cancers with underlying DNA repair defects, particularly those with BRCA1 mutations. The ability of CDK2 inhibition to induce DNA damage and sensitize cancer cells to PARP inhibition offers a rational approach to enhance therapeutic efficacy and potentially overcome resistance. The experimental data from potent CDK2 inhibitors like fadraciclib strongly supports this strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination with various PARP inhibitors across a range of cancer types. The detailed protocols provided in this guide will aid researchers in rigorously evaluating this promising combination therapy.

References

Head-to-head comparison of Cdk2-IN-15 and INX-315

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target. Its dysregulation is implicated in the proliferation of various cancers, making the development of potent and selective CDK2 inhibitors a key focus of research. This guide provides a head-to-head comparison of two such inhibitors: Cdk2-IN-15 and INX-315. While extensive preclinical and clinical data are available for INX-315, information on this compound is currently limited, a crucial factor to consider in this analysis.

At a Glance: Key Differences

FeatureThis compoundINX-315
Primary Target Reported as a potent Cyclin A inhibitor[1]Potent and selective CDK2 inhibitor[2][3][4][5][6]
Reported IC50 0.14 µM (against Cyclin A)[1]0.6 nM (against CDK2/cyclin E1, biochemical)[6], 2.3 nM (intracellular NanoBRET)[7]
Development Stage Preclinical (Limited public data)Phase 1/2 Clinical Trials (NCT05735080)[8][9][10]
Mechanism of Action Presumed to inhibit Cyclin A-associated kinase activityInduces G1 cell cycle arrest and senescence by inhibiting CDK2[2][3][4]
Key Applications Unspecified in publicly available dataCancers with CCNE1 amplification and CDK4/6 inhibitor-resistant breast cancer[3][4][5]

INX-315: A Deep Dive

INX-315 is an orally active and selective small molecule inhibitor of CDK2.[2] It has demonstrated significant promise in preclinical studies and is currently undergoing a Phase 1/2 clinical trial (INX-315-01) for the treatment of advanced/metastatic cancers.[8][9][10]

Biochemical and Cellular Activity of INX-315

Extensive research has characterized the potent and selective inhibitory activity of INX-315.

TargetIC50 (Biochemical Assay)IC50 (Intracellular NanoBRET Assay)Selectivity vs. CDK2/E
CDK2/cyclin E1 0.6 nM [6]2.3 nM [7]1
CDK2/cyclin A 2.4 nM71.3 nM4x
CDK1/cyclin B 30 nM374 nM50x
CDK4/cyclin D1 133 nMNot Determined222x
CDK6/cyclin D3 338 nMNot Determined563x
CDK9/cyclin T 73 nM2950 nM122x

Data compiled from multiple sources.[6][7]

These data highlight the high potency and selectivity of INX-315 for CDK2 over other cyclin-dependent kinases.

Preclinical and Clinical Findings for INX-315

Preclinical studies have shown that INX-315 effectively inhibits the proliferation of cancer cells with CCNE1 amplification and can overcome resistance to CDK4/6 inhibitors in breast cancer models.[3][4][5] In xenograft models of ovarian and gastric cancer, INX-315 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[6]

Interim data from the Phase 1/2 clinical trial (INX-315-01) have indicated that INX-315 monotherapy is safe and well-tolerated in heavily pretreated patients.[9] Encouraging antitumor activity has been observed in patients with CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[9] The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.

This compound: The Limited Picture

Information regarding this compound is sparse and originates from a commercial supplier. It is described as a potent Cyclin A inhibitor with an IC50 of 0.14 µM.[1] This is noteworthy as the name "this compound" suggests a primary target of CDK2. The provided reference for this data is a patent application (WO2024086814A2), which is not readily accessible in the public domain for independent verification.[1]

Without further publicly available experimental data, a direct and detailed comparison of this compound's biochemical profile, cellular effects, and selectivity against INX-315 is not possible at this time.

Signaling Pathway and Experimental Workflow

To provide context for the evaluation of these inhibitors, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor characterization.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRB hyper-phosphorylates DNA_Replication DNA_Replication CDK2->DNA_Replication initiates Cyclin A Cyclin A Cyclin A->CDK2 binds INX-315 INX-315 INX-315->CDK2 inhibits This compound This compound This compound->Cyclin A inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Selectivity_Profiling Kinase Panel Screening Kinase_Assay->Selectivity_Profiling Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Viability->Target_Engagement Mechanism_of_Action Western Blot for Phospho-proteins Target_Engagement->Mechanism_of_Action Inhibitor Inhibitor Inhibitor->Kinase_Assay Inhibitor->Cell_Viability

Caption: Typical experimental workflow for characterizing a kinase inhibitor.

Experimental Protocols

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., CDK2/cyclin E1), the substrate (e.g., a peptide substrate), and ATP in a suitable buffer.

  • Inhibitor Addition: Serial dilutions of the inhibitor (e.g., INX-315) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blotting for Phospho-protein Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, total Rb).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified to determine the relative levels of the target protein and its phosphorylated form.

Conclusion

The available evidence strongly supports INX-315 as a potent and selective CDK2 inhibitor with a clear mechanism of action and promising anti-cancer activity in defined patient populations. Its development is backed by a robust preclinical data package and ongoing clinical evaluation.

For researchers and drug development professionals, INX-315 represents a well-characterized clinical-stage CDK2 inhibitor. This compound, based on the limited available information, should be approached with caution until more comprehensive and independently verified data become available. A direct, data-driven comparison is not feasible at present due to the significant disparity in the public data for these two compounds.

References

Evaluating Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of CDK2 inhibitors, a promising class of therapeutics in oncology. Due to the limited publicly available data on the long-term efficacy and safety of a specific compound designated "Cdk2-IN-15," this guide will focus on a comparative analysis of well-characterized CDK2 inhibitors currently in preclinical and clinical development. This approach will establish a framework for evaluating any novel CDK2 inhibitor, including this compound, by providing essential context, experimental protocols, and a baseline for comparison.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activation is implicated in the proliferation of various cancer cells, making it a compelling target for therapeutic intervention.[3][4] The development of selective CDK2 inhibitors has been a significant focus in oncology research, with several compounds advancing into clinical trials.[5] This guide will delve into the mechanism of action, comparative efficacy, and safety profiles of prominent CDK2 inhibitors, offering a valuable resource for the research community.

Mechanism of Action and the CDK2 Signaling Pathway

CDK2, a serine/threonine protein kinase, forms complexes with regulatory proteins called cyclins, primarily cyclin E and cyclin A.[1][] The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK2/cyclin A complex is required for progression through the S phase.[7] Activation of the CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[8][9] E2F then promotes the transcription of genes necessary for DNA replication, driving the cell into the S phase.[9]

CDK2 inhibitors exert their therapeutic effect by blocking the kinase activity of CDK2, thereby preventing the phosphorylation of key substrates like Rb. This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells that are highly dependent on CDK2 activity.[10][11]

Below is a diagram illustrating the CDK2 signaling pathway and the points of intervention for CDK2 inhibitors.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activates Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1S_Transition G1/S Transition (DNA Replication) CyclinE_CDK2->G1S_Transition Promotes CDK2_Inhibitor CDK2 Inhibitor (e.g., this compound) CDK2_Inhibitor->CyclinE_CDK2 Inhibits Experimental_Workflow Start Start: Novel CDK2 Inhibitor (e.g., this compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Enzymatic_Assay Enzymatic Assay (IC50 determination) In_Vitro_Assays->Enzymatic_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Cell_Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Cell_Based_Assays->Cell_Viability Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase activity) Cell_Based_Assays->Apoptosis_Assay In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies Xenograft_Models Tumor Xenograft Models (Efficacy) In_Vivo_Studies->Xenograft_Models Toxicity_Studies Toxicity Studies (LD50, MTD) In_Vivo_Studies->Toxicity_Studies Pharmacokinetics Pharmacokinetics (PK) (ADME) In_Vivo_Studies->Pharmacokinetics Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Safety Operating Guide

Essential Safety and Logistics for Handling Cdk2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the cyclin-dependent kinase 2 (CDK2) inhibitor, Cdk2-IN-15, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on general laboratory safety protocols and information from similar kinase inhibitors.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is crucial to minimize exposure and ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.

Body AreaPersonal Protective EquipmentSpecifications
Eyes Safety glasses or gogglesShould provide a complete seal around the eyes to protect against splashes. Indirectly vented goggles are preferred to prevent fogging while still offering protection.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][3]
Hands Chemical-resistant glovesNitrile or other appropriate gloves should be worn. For some chemicals, double gloving may be necessary.[3]
Body Laboratory coatA lab coat should be worn to protect the skin and clothing from contamination.[3][4]
Respiratory Fume hood or appropriate respiratorAll work with powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to avoid inhalation.[5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Read Labels Carefully: Before use, always read the product label twice.[5]

  • Avoid Contamination: Never return unused chemicals to their original container.[5]

  • Minimize Exposure: Avoid inhalation, and contact with eyes and skin. Do not taste or smell chemicals.[5][6]

  • Use in a Ventilated Area: Handle flammable and volatile chemicals in a fume hood.[5]

  • Emergency Preparedness: Know the location and proper use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[5] In case of skin or eye contact, flush the affected area with water for at least 20 minutes.[5]

Storage:

  • Follow Supplier Instructions: Store the compound according to the manufacturer's recommendations, which may include specific temperature and light conditions. For a similar compound, CDK9-IN-15, it is recommended to store it at -80°C for long-term storage (6 months) and at -20°C for short-term storage (1 month), protected from light.[7]

  • Secure Storage: Keep the container tightly closed in a dry and well-ventilated place.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Handling:

  • Segregate Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams.

  • Labeling: Clearly label all waste containers with their contents.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal.[8]

Experimental Workflow for Handling Chemical Inhibitors

The following diagram outlines a general workflow for safely handling chemical inhibitors like this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area in Chemical Fume Hood prep_ppe->prep_setup prep_compound Retrieve this compound from Storage prep_setup->prep_compound exp_dissolve Dissolve/Dilute Compound prep_compound->exp_dissolve Proceed to Experiment exp_treat Treat Cells/Samples exp_dissolve->exp_treat exp_incubate Incubate as per Protocol exp_treat->exp_incubate cleanup_decontaminate Decontaminate Work Surface and Equipment exp_incubate->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

General workflow for handling chemical inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.